molecular formula C26H25F2N3O6 B549508 (R)-Q-VD-OPh CAS No. 1135695-98-5

(R)-Q-VD-OPh

Katalognummer: B549508
CAS-Nummer: 1135695-98-5
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: OOBJCYKITXPCNS-REWPJTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Q-VD-OPh hydrate is an organic molecular entity. It has a role as an apoptosis inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647322
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135695-98-5
Record name (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Q-VD-OPh: A Technical Guide to its Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity, coupled with low cytotoxicity, makes it a superior alternative to first-generation caspase inhibitors like Z-VAD-fmk. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its effective use in research and drug development settings.

Core Mechanism of Action: Irreversible Pan-Caspase Inhibition

This compound functions as an irreversible inhibitor of a wide range of caspases, the key effector proteases in the apoptotic cascade.[1] Its mechanism involves the electrophilic fluoromethylketone (fmk) group, which covalently binds to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[2] This broad-spectrum inhibition effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates like poly (ADP-ribose) polymerase-1 (PARP) and lamin A, ultimately preventing the characteristic morphological changes of apoptosis such as DNA fragmentation and nuclear condensation.[3]

This compound has demonstrated superior efficacy and lower toxicity compared to other pan-caspase inhibitors like Z-VAD-fmk and Boc-D-fmk.[4][5] It is effective at significantly lower concentrations and does not exhibit the cellular toxicity often associated with other inhibitors at higher doses.[3][5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against several key caspases. The half-maximal inhibitory concentrations (IC50) highlight its potent and broad-spectrum nature.

Caspase TargetIC50 Range (nM)Reference(s)
Caspase-125 - 400[3][6][7][8]
Caspase-325 - 400[3][6][7][8]
Caspase-748[8][9]
Caspase-825 - 400[3][6][7][8]
Caspase-925 - 400[3][6][7][8]
Caspase-1025 - 400[8][9]
Caspase-1225 - 400[8][9]

Impact on Apoptotic Signaling Pathways

This compound effectively blocks both the intrinsic and extrinsic apoptotic pathways by inhibiting key initiator and effector caspases.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[3] this compound directly inhibits both caspase-9 and caspase-3, thereby halting the progression of the intrinsic pathway.

G cluster_0 Mitochondrion cluster_1 Cytosol Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Cytochrome c Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis QVD_OPh_1 This compound QVD_OPh_1->Caspase-9 QVD_OPh_1->Caspase-3

Caption: Intrinsic Apoptotic Pathway Inhibition by this compound.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which translocates to the mitochondria and initiates the intrinsic pathway. This compound effectively blocks this pathway by directly inhibiting caspase-8 and caspase-3.[5]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis QVD_OPh_2 This compound QVD_OPh_2->Caspase-8 QVD_OPh_2->Caspase-3

Caption: Extrinsic Apoptotic Pathway Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve lyophilized this compound in sterile DMSO to create a stock solution. A common stock concentration is 10 mM (dissolve 1.0 mg in 195 µl DMSO).[1]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

In Vitro Apoptosis Inhibition Assay

This protocol provides a general framework for assessing the anti-apoptotic effects of this compound in cell culture.

G Start Start Seed_Cells Seed cells at desired density Start->Seed_Cells Pre_incubation Pre-incubate cells with this compound (typically 20-50 µM for 30-60 min) Seed_Cells->Pre_incubation Induce_Apoptosis Induce apoptosis with a known stimulus (e.g., Staurosporine, TNF-α) Pre_incubation->Induce_Apoptosis Incubate Incubate for a defined period Induce_Apoptosis->Incubate Assess_Apoptosis Assess apoptosis using various methods: - Annexin V/PI Staining - Caspase Activity Assay - Western Blot for cleaved PARP Incubate->Assess_Apoptosis Analyze_Data Analyze and compare results with vehicle control Assess_Apoptosis->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for Apoptosis Inhibition Assay.

Detailed Steps:

  • Cell Seeding: Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (typically in the range of 10-100 µM, with 20-50 µM being a common starting point) for 30-60 minutes.[2][6][10] Include a vehicle control (DMSO) at the same final concentration.

  • Apoptosis Induction: Add the apoptotic stimulus of choice (e.g., staurosporine, etoposide, Fas ligand) to the cell cultures.

  • Incubation: Incubate the cells for a time period sufficient to induce apoptosis in the control group.

  • Apoptosis Assessment:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest cells and stain with Annexin V and PI according to the manufacturer's protocol. Analyze by flow cytometry to quantify apoptotic and necrotic cell populations.

    • Caspase Activity Assay: Use a commercially available kit to measure the activity of specific caspases (e.g., caspase-3/7) in cell lysates.

    • Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of key apoptotic substrates such as PARP or caspase-3.

Considerations for Use

  • Specificity: While this compound is a potent pan-caspase inhibitor, it is important to note that at high concentrations, off-target effects may occur.

  • Necroptosis: In some cell types, inhibition of caspases by compounds like Z-VAD-fmk can switch the mode of cell death from apoptosis to necroptosis.[11] Interestingly, some studies have shown that this compound, unlike Z-VAD-fmk, does not induce necroptosis in certain cell lines, suggesting a different off-target profile.[11] This should be considered when interpreting results, and specific inhibitors of necroptosis (e.g., necrostatin-1) can be used to dissect the cell death pathway.

  • In Vivo Use: this compound is cell-permeable and has been shown to be effective and non-toxic in vivo, capable of crossing the blood-brain barrier.[3] Typical in vivo doses are around 20 mg/kg.[3]

Conclusion

This compound is an invaluable tool for the study of apoptosis. Its potent, broad-spectrum, and irreversible inhibition of caspases, combined with its low toxicity profile, allows for the clear and effective dissection of caspase-dependent cell death pathways. The information and protocols provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development contexts.

References

(R)-Q-VD-OPh: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Quinolyl-valyl-O-methylaspartyl-(2,6-difluorophenoxy)-methyl ketone , commonly known as (R)-Q-VD-OPh , is a potent and widely utilized tool in life sciences research. This third-generation pan-caspase inhibitor offers significant advantages over its predecessors, including enhanced efficacy, lower toxicity, and superior cell permeability. This technical guide provides an in-depth overview of this compound, its applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Function: Potent and Broad-Spectrum Caspase Inhibition

This compound is an irreversible pan-caspase inhibitor, meaning it broadly targets and covalently binds to the active site of various caspase enzymes, thereby preventing their proteolytic activity.[1] Caspases are a family of cysteine proteases that play critical roles in the orchestrated process of apoptosis (programmed cell death) and inflammation.[2] By inhibiting these key enzymes, this compound effectively blocks the apoptotic signaling cascade.[3]

This inhibitor is recognized for its superiority over older pan-caspase inhibitors like Z-VAD-FMK.[3][4] It demonstrates greater effectiveness at lower concentrations and exhibits minimal cellular toxicity, even at high doses.[3][5] Furthermore, its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies involving the central nervous system.[2]

Applications in Research

The primary application of this compound in research is the inhibition of apoptosis to study its role in various physiological and pathological processes. Key research areas where this compound is employed include:

  • Neuroprotection: Investigating the role of apoptosis in neurodegenerative diseases and spinal cord injury.[6]

  • Infectious Diseases: Studying the mechanisms of T cell depletion in viral infections like SIV.[4]

  • Cancer Biology: Elucidating the role of apoptosis in cancer cell death and response to therapies.[5]

  • Cell Biology: Enhancing cell viability and transfection efficiency in cell culture by preventing apoptosis.[7][8]

  • Inflammation: Exploring the involvement of caspases in inflammatory pathways.[6]

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of caspases. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Caspase TargetIC50 (nM)
Caspase-150[7]
Caspase-325[7]
Caspase-7Data not available
Caspase-8100[7]
Caspase-9430[7]
Caspase-10Data not available
Caspase-12Data not available

Note: IC50 values can vary depending on the experimental conditions.

Effective concentrations for in vitro studies typically range from 10 to 100 µM, depending on the cell type and experimental setup.[1] For in vivo applications in mice, a common dosage is 20 mg/kg administered intraperitoneally.[1][2]

Signaling Pathways

This compound primarily interferes with the caspase-dependent apoptotic pathways. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3/7

Figure 1: Inhibition of Apoptotic Signaling by this compound

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

In Vitro Apoptosis Inhibition Assay

This protocol describes a general procedure for testing the efficacy of this compound in preventing apoptosis in a cell culture model.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Pre-incubation Pre-incubation with This compound Cell Seeding->Pre-incubation Apoptosis Induction Induce Apoptosis (e.g., with Staurosporine) Pre-incubation->Apoptosis Induction Incubation Incubation Apoptosis Induction->Incubation Apoptosis Assay Measure Apoptosis (e.g., Annexin V/PI staining) Incubation->Apoptosis Assay End End Apoptosis Assay->End

Figure 2: Experimental Workflow for In Vitro Apoptosis Inhibition

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-incubation with this compound: The following day, treat the cells with the desired concentration of this compound (e.g., 20 µM). Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 4-24 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells, by trypsinization or scraping.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.

Western Blot Analysis of Caspase Cleavage

This protocol is used to assess the inhibition of caspase activation by observing the cleavage of caspases or their substrates, such as PARP-1.

Materials:

  • Treated cell pellets (from the in vitro assay)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the cleaved forms of caspases or PARP-1 in the this compound-treated samples indicates successful inhibition.

Conclusion

This compound is an indispensable tool for researchers studying apoptosis and related cellular processes. Its potent, broad-spectrum caspase inhibition, coupled with its low toxicity and high cell permeability, makes it a superior choice for both in vitro and in vivo applications. By understanding its mechanism of action and employing appropriate experimental protocols, researchers can effectively utilize this compound to advance their understanding of the intricate roles of caspases in health and disease.

References

(R)-Q-VD-OPh: A Technical Guide to a Potent Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Q-VD-OPh, also commonly referred to as Q-VD-OPh, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. Its broad-spectrum activity, coupled with low cellular toxicity and the ability to cross the blood-brain barrier, has established it as a critical tool in the study of apoptosis and other forms of regulated cell death. This technical guide provides an in-depth overview of the core functions of Q-VD-OPh, including its mechanism of action, inhibitory profile, and its effects on various cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in research and drug development.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their activation triggers a cascade of events leading to the dismantling of the cell. The ability to modulate caspase activity is crucial for both fundamental research into cell death mechanisms and the development of therapeutics for diseases characterized by excessive or insufficient apoptosis. Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) has emerged as a superior alternative to first-generation pan-caspase inhibitors like Z-VAD-fmk, offering greater efficacy, reduced non-specific effects, and lower toxicity.[1] This guide serves as a comprehensive resource for understanding and utilizing Q-VD-OPh in a laboratory setting.

Core Function and Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of a broad range of caspases.[2] Its mechanism involves the O-phenoxy group binding to the catalytic site of caspases, leading to the formation of a covalent bond that permanently inactivates the enzyme.[3] This broad-spectrum inhibition effectively blocks the downstream events of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[4]

The chemical structure of Q-VD-OPh, featuring quinolyl and phenoxy moieties, enhances its cell permeability, allowing it to efficiently reach its intracellular targets.[4] Furthermore, its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies of neurological conditions where apoptosis is implicated.[4]

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low inhibitory concentrations against various caspases and its effective working concentrations in both in vitro and in vivo models.

Table 1: Inhibitory Profile of Q-VD-OPh
Caspase TargetIC50 Value (nM)
Caspase-1~25 - 400
Caspase-3~25 - 400
Caspase-748
Caspase-8~25 - 400
Caspase-9~25 - 400
Caspase-10Inhibited
Caspase-12Inhibited

Data compiled from multiple sources.[4][5][6][7]

Table 2: Recommended Working Concentrations
ApplicationConcentration/Dosage
In Vitro Cell Culture5 - 100 µM
In Vivo (mice)20 mg/kg

Note: Optimal concentrations may vary depending on the cell type, experimental conditions, and animal model. Empirical determination of the optimal working concentration is recommended.[4][8]

Signaling Pathways

Q-VD-OPh's primary role is the inhibition of caspase-mediated apoptosis. The following diagrams illustrate its point of intervention in the major apoptotic pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3 cell_death_interplay Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis RIPK1/RIPK3 Activation RIPK1/RIPK3 Activation Caspase Activation->RIPK1/RIPK3 Activation Inhibition Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase Activation Caspase-1/11 Activation Caspase-1/11 Activation Q-VD-OPh->Caspase-1/11 Activation Necroptotic Stimulus Necroptotic Stimulus Necroptotic Stimulus->RIPK1/RIPK3 Activation Necroptosis Necroptosis RIPK1/RIPK3 Activation->Necroptosis Pyroptotic Stimulus Pyroptotic Stimulus Pyroptotic Stimulus->Caspase-1/11 Activation Pyroptosis Pyroptosis Caspase-1/11 Activation->Pyroptosis caspase_assay_workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Incubation with Caspase Substrate Incubation with Caspase Substrate Protein Quantification->Incubation with Caspase Substrate Measurement Measurement Incubation with Caspase Substrate->Measurement

References

The Role of (R)-Q-VD-OPh in Cell Death: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(R)-Q-VD-OPh, a quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in cell death research to investigate the roles of caspases in apoptosis and other forms of programmed cell death.[3][4] Its broad-spectrum activity, low toxicity at effective concentrations, and ability to cross the blood-brain barrier make it a valuable tool in both in vitro and in vivo studies.[5][6] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in cell death research.

Mechanism of Action

This compound functions by binding to the active site of caspases, the key executioners of apoptosis.[1] This binding is irreversible and effectively blocks the proteolytic activity of these enzymes, thereby inhibiting the apoptotic cascade.[7] It has demonstrated efficacy against a wide range of caspases, including initiator caspases (caspase-1, -8, -9, -10) and executioner caspases (caspase-3, -7, -12).[8][9] By inhibiting these central mediators, this compound can effectively prevent the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP).[10][11]

While primarily known as an apoptosis inhibitor, the use of this compound has also been instrumental in delineating the complex interplay between different cell death pathways. For instance, in some cellular contexts, the inhibition of apoptosis by Q-VD-OPh can reveal or promote other forms of programmed cell death, such as necroptosis or pyroptosis, which are generally caspase-independent.[7][12]

Quantitative Data

The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low inhibitory concentrations (IC50) against various caspases and its effective doses in cell culture and animal models.

Parameter Value Reference
IC50 for Caspase-1 25 - 400 nM[5][8][10]
IC50 for Caspase-3 25 - 400 nM[5][8][10]
IC50 for Caspase-7 48 nM[8][13]
IC50 for Caspase-8 25 - 400 nM[5][8][10]
IC50 for Caspase-9 25 - 400 nM[5][8][10]
IC50 for Caspase-10 25 - 400 nM[8][13]
IC50 for Caspase-12 25 - 400 nM[8][13]
Effective in vitro concentration 10 - 100 µM[2]
Effective in vivo dose 20 mg/kg[5]

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways Inhibited by this compound

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome Formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis QVD-OPh QVD-OPh QVD-OPh->Caspase-8 QVD-OPh->Caspase-9 QVD-OPh->Caspase-3

Caption: Inhibition of extrinsic and intrinsic apoptotic pathways by this compound.

Experimental Workflow for Assessing Apoptosis Inhibition

cluster_assays Downstream Assays Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Treat with Q-VD-OPh Treat with Q-VD-OPh Induce Apoptosis->Treat with Q-VD-OPh Incubate Incubate Treat with Q-VD-OPh->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Flow Cytometry Flow Cytometry Harvest Cells->Flow Cytometry Western Blot Western Blot Harvest Cells->Western Blot Caspase Activity Assay Caspase Activity Assay Harvest Cells->Caspase Activity Assay

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI) Staining Solution

  • Flow Cytometer

Procedure:

  • Seed and treat cells with the desired apoptosis inducer and/or this compound.

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Analysis of Apoptotic Markers by Western Blot

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.[16][17][18]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse treated and untreated cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase.[19][20][21]

Materials:

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • DTT

  • Microplate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells as described for Western Blotting.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare the reaction mix by adding the caspase-3 substrate and DTT to the 2X Reaction Buffer according to the manufacturer's instructions.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).[19]

Conclusion

This compound is an indispensable tool for researchers investigating the intricate mechanisms of cell death. Its potent and broad-spectrum caspase inhibition allows for the precise dissection of caspase-dependent apoptotic pathways.[3][4] The provided quantitative data and detailed experimental protocols serve as a valuable resource for designing and executing robust experiments to further elucidate the role of caspases in health and disease. The careful application of this compound, in conjunction with the described analytical techniques, will continue to advance our understanding of programmed cell death and aid in the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-Q-VD-OPh for Studying Caspase-Dependent Pathways

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a third-generation inhibitor that offers significant advantages over earlier compounds like Z-VAD-FMK, including greater efficacy, lower cellular toxicity even at high concentrations, and superior stability.[1][2] Its ability to effectively block apoptosis mediated by the major caspase-dependent pathways makes it an indispensable tool for research in apoptosis, inflammation, and neurodegeneration.[1][2]

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor by binding to the catalytic site of caspase enzymes.[3] This interaction is facilitated by its peptide sequence (Val-Asp), which mimics the natural cleavage site of caspases. The O-phenoxy group enhances its cell permeability and contributes to the irreversible nature of the inhibition.[4][5] By blocking the activity of both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Q-VD-OPh effectively halts the proteolytic cascade that leads to apoptotic cell death.[1][2][6]

Data Presentation: Inhibitory Profile

Q-VD-OPh is recognized as a true broad-spectrum caspase inhibitor, effectively targeting a wide range of caspases involved in apoptosis and inflammation.[4][7] Its high potency allows for use at low micromolar concentrations in cell culture, minimizing off-target effects.

Table 1: Quantitative Inhibitory Data for Q-VD-OPh

Target CaspasesIC₅₀ Range (for recombinant enzymes)Typical In Vitro Working ConcentrationTypical In Vivo Dosage
Caspase-1, -3, -8, -925 - 400 nM[4][5][6][8]10 - 100 µM[3][9]10 - 20 mg/kg[4][9][10]
Caspase-2, -5, -6, -7, -10, -12Broadly inhibited[2][7][11]10 - 100 µM[3][9]10 - 20 mg/kg[4][9][10]

Visualization of Caspase-Dependent Signaling Pathways

Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases.

The Extrinsic Apoptotic Pathway

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[12][13] This leads to the recruitment of adaptor proteins and the formation of the Death-Inducing Signaling Complex (DISC), which activates initiator Caspase-8.[12][14]

G Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruits Casp8 Active Caspase-8 (Initiator) DISC->Casp8 Activates Casp3 Active Caspase-3 (Executioner) Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates QVD This compound QVD->Casp8 Inhibits QVD->Casp3 Inhibits

Caption: The extrinsic caspase-dependent signaling pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal.[15] This stress leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1, forming a complex called the apoptosome that activates initiator Caspase-9.[4][16]

G Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytC->Apoptosome Casp9 Active Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates QVD This compound QVD->Casp9 Inhibits QVD->Casp3 Inhibits

Caption: The intrinsic caspase-dependent signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Q-VD-OPh to block apoptosis in a cell culture model. Optimization is recommended for specific cell types and apoptosis inducers.

1. Reagent Preparation and Storage:

  • Storage: Store lyophilized Q-VD-OPh at -20°C for long-term stability (stable for at least one year).[3]

  • Reconstitution: Prepare a stock solution of 10-20 mM by dissolving the powder in high-purity DMSO.[7][9] For a 1 mg vial (MW ~513.5 g/mol ), adding 195 µL of DMSO yields a ~10 mM stock.[7][9]

  • Working Aliquots: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]

2. Cell Treatment:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Prepare the final working concentration of Q-VD-OPh (typically 10-50 µM) by diluting the DMSO stock directly into pre-warmed culture medium.

  • Important: Include a vehicle control (DMSO only) at the same final concentration as the Q-VD-OPh-treated samples. The final DMSO concentration should not exceed 0.2% to avoid solvent-induced toxicity.[7]

  • Pre-incubate the cells with the Q-VD-OPh-containing medium or vehicle control for 30-60 minutes at 37°C.[7][8]

3. Induction of Apoptosis:

  • Following pre-incubation, add the desired apoptotic stimulus (e.g., 1 µg/mL Actinomycin D, 20 µM Camptothecin, Staurosporine) to the culture medium.[5][7]

  • Incubate for the required time to induce apoptosis (typically 4-24 hours, depending on the stimulus and cell type).

4. Assessment of Apoptosis Inhibition:

  • Western Blotting: Harvest cell lysates and perform Western blot analysis for key apoptotic markers. Inhibition of apoptosis is confirmed by the absence of cleaved Caspase-3 and cleaved PARP in Q-VD-OPh-treated samples compared to the stimulus-only control.[5][8]

  • Flow Cytometry: Stain cells with PE Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).[7][17] Apoptosis inhibition is demonstrated by a significant reduction in the Annexin V positive cell population in the Q-VD-OPh treated group.[7]

  • DNA Fragmentation Assay: Extract genomic DNA and analyze it via agarose gel electrophoresis. A lack of the characteristic DNA laddering in Q-VD-OPh treated samples indicates successful inhibition of apoptosis.[8]

Protocol 2: In Vivo Application Guidelines

Q-VD-OPh is effective in vivo and can cross the blood-brain barrier.

  • Dosage: The recommended dose is typically 10-20 mg/kg.[4][3][10] Doses up to 120 mg/kg have been used in mice without reported toxicity.[3][9]

  • Administration: The inhibitor is commonly administered via intraperitoneal (IP) injection.[3][9]

  • Vehicle: Q-VD-OPh can be dissolved in 80-100% DMSO for IP administration.[3][9] For other formulations, it can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[18]

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the efficacy of Q-VD-OPh.

G A 1. Seed Cells and Culture B 2. Pre-incubate with: - Q-VD-OPh (e.g., 20 µM) - Vehicle Control (DMSO) A->B C 3. Add Apoptotic Stimulus (e.g., Actinomycin D) B->C D 4. Incubate (4-24 hours) C->D E 5. Harvest Cells (Lysates or Staining) D->E F 6. Analyze Apoptosis E->F G Western Blot (Cleaved PARP, Cleaved Caspase-3) F->G H Flow Cytometry (Annexin V / 7-AAD) F->H I Microscopy (Morphological Changes) F->I

Caption: A standard workflow for in vitro apoptosis inhibition assays.

Conclusion

This compound is a superior pan-caspase inhibitor for studying caspase-dependent pathways. Its high potency, broad-spectrum activity, low toxicity, and effectiveness both in vitro and in vivo make it an essential tool for accurately dissecting the roles of caspases in programmed cell death and other physiological processes.[4][1] When used with appropriate controls, Q-VD-OPh provides clear and reliable insights into the mechanisms of apoptosis.

References

The Pan-Caspase Inhibitor (R)-Q-VD-OPh: A Technical Guide to its Applications in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, has emerged as a critical tool in neurobiology research, offering significant neuroprotection in a variety of models of neurological disease. Its ability to cross the blood-brain barrier and its low toxicity profile make it a valuable compound for both in vitro and in vivo studies aimed at dissecting the role of apoptosis in neuronal cell death and exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the applications of this compound in neurobiology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are the central executioners of apoptosis, or programmed cell death.[1][2] It irreversibly binds to the catalytic site of caspases, thereby preventing the proteolytic cascade that leads to DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[1] By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), this compound effectively blocks the two major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3]

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated across various caspases and in numerous models of neurological disorders. The following tables summarize key quantitative data from the literature.

Caspase TargetIC50 (nM)Reference
Caspase-125 - 400[3]
Caspase-325 - 400[3]
Caspase-748[4]
Caspase-825 - 400[3]
Caspase-925 - 400[3]
Caspase-10Inhibited[4]
Caspase-12Inhibited[4]

Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Neurological ModelAnimal ModelDosageRoute of AdministrationKey FindingsReference
Neonatal StrokeP7 Rat1 mg/kgIntraperitoneal (i.p.)Reduced infarct volume from 24.3% to 12.6% at 48h post-ischemia.[5]
Alzheimer's DiseaseTgCRND8 Mice10 mg/kg (3x/week for 3 months)Intraperitoneal (i.p.)Prevented caspase-7 activation and limited tau pathology.[6]
Spinal Cord InjuryWistar Albino RatsNot SpecifiedNot SpecifiedSignificantly reduced the number of TUNEL-positive apoptotic cells and improved neurologic function scores.[7][8]
Sarin ExposureC57BL/6 Mice20 mg/kgIntraperitoneal (i.p.)Reduced TUNEL staining in the frontal cortex at 2 days post-exposure.[9][10]
Neonatal Hypoxia-IschemiaMice10 mg/kgNot SpecifiedDelayed and long-term administration reduced total brain tissue loss by 31.3% at 16 weeks post-insult.[9]

Table 2: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders. This table highlights the neuroprotective effects of this compound across different disease models, showcasing its therapeutic potential.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of this compound's neuroprotective effects.

In Vivo Administration of this compound

Objective: To deliver this compound systemically to animal models of neurological disorders.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile physiological saline (0.9% NaCl) or sterile water[11]

  • Sterile syringes and needles

Protocol:

  • Preparation of Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 10 mM).[1] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Dosing Solution: For intraperitoneal (i.p.) injection, the stock solution can be diluted in sterile saline. A common vehicle is 15% DMSO in sterile physiological water.[11] The final concentration of DMSO should be kept low to minimize toxicity.

  • Administration: Inject the prepared this compound solution intraperitoneally into the animal model at the desired dosage (typically ranging from 1 to 20 mg/kg).[3][5][9] The injection volume should be appropriate for the size of the animal.

TUNEL Assay for Detecting Apoptotic Cells in Brain Tissue

Objective: To identify DNA fragmentation, a hallmark of apoptosis, in neuronal tissue following treatment with this compound.

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL assay kit (commercial kits are recommended)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Equilibration buffer

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs)

  • Fluorescent mounting medium with DAPI

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.

  • Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 10-20 minutes at room temperature.[12]

  • Equilibration: Rinse sections and apply equilibration buffer for 10 minutes.

  • TdT Labeling: Add the TdT reaction mix to the sections and incubate for 60 minutes at 37°C in a humidified chamber.[12]

  • Staining and Visualization: Wash the sections and counterstain with a fluorescent dye (e.g., DAPI) to visualize nuclei. Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay in Brain Tissue Homogenates

Objective: To quantify the activity of specific caspases in brain tissue to assess the inhibitory effect of this compound.

Materials:

  • Brain tissue samples

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)[13]

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)[14]

  • 96-well microplate

  • Fluorometer

Protocol:

  • Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).[13]

  • Caspase Activity Measurement: In a 96-well plate, add a defined amount of protein homogenate (e.g., 10-50 µg) to a reaction buffer containing the fluorogenic caspase substrate.[13]

  • Incubation and Reading: Incubate the plate at 37°C for 1-2 hours.[15] Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Quantify caspase activity by comparing the fluorescence of treated samples to that of controls.

Immunohistochemistry for Cleaved Caspase-3

Objective: To visualize the localization of activated caspase-3 in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain sections

  • Primary antibody against cleaved caspase-3

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Protocol:

  • Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).[10]

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.[16]

  • Primary Antibody Incubation: Incubate sections with the primary antibody against cleaved caspase-3 overnight at 4°C.[17]

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the ABC reagent.[10] Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei and mount the slides for microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Pro_caspase_8 Pro-caspase-8 Caspase_8 Active Caspase-8 DISC->Caspase_8 Activation Pro_caspase_3_7 Pro-caspase-3, -7 Caspase_8->Pro_caspase_3_7 Activation Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Pro_caspase_9 Pro-caspase-9 Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Activation Caspase_9->Pro_caspase_3_7 Activation Caspase_3_7 Active Caspase-3, -7 Apoptotic_Substrates Apoptotic Substrates (e.g., PARP, Lamins) Caspase_3_7->Apoptotic_Substrates Cleavage Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis QVD_OPh This compound QVD_OPh->Caspase_8 Inhibition QVD_OPh->Caspase_9 Inhibition QVD_OPh->Caspase_3_7 Inhibition

Caption: Apoptotic signaling pathways inhibited by this compound.

Experimental_Workflow cluster_model Neurological Disease Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induction of Neurological Disease in Animal Model Treatment_Group Treatment Group: This compound Administration Induction->Treatment_Group Control_Group Control Group: Vehicle Administration Induction->Control_Group Behavioral Behavioral Tests (e.g., mNSS, Open Field) Treatment_Group->Behavioral Histological Histological Analysis (e.g., TUNEL, IHC for Cleaved Caspase-3) Treatment_Group->Histological Biochemical Biochemical Assays (e.g., Caspase Activity) Treatment_Group->Biochemical Control_Group->Behavioral Control_Group->Histological Control_Group->Biochemical Data_Analysis Quantitative and Statistical Analysis Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

References

The Core Principles of (R)-Q-VD-OPh: An In-Depth Technical Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(O-methyl)-[2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is an indispensable tool in the study of apoptosis, or programmed cell death, allowing researchers to dissect the roles of caspases in various cellular processes. Unlike earlier generations of caspase inhibitors, Q-VD-OPh demonstrates broad-spectrum activity, increased potency, and significantly lower cellular toxicity, making it a superior choice for in vitro experiments designed to prevent apoptotic cell death[1][2][3]. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the effective use of Q-VD-OPh in a laboratory setting.

Mechanism of Action

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They exist as inactive zymogens (procaspases) that, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active enzymes[4]. These active caspases then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Q-VD-OPh functions by irreversibly binding to the catalytic site of a wide range of caspases, thereby preventing their enzymatic activity[5][6]. Its structure, featuring a valine-aspartate dipeptide, allows it to be recognized by caspases, while the O-phenoxy (OPh) group enhances its cell permeability and inhibitory potency[1][5]. By inhibiting both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), Q-VD-OPh effectively blocks the apoptotic signaling cascade triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[3][7].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Ligand Binding (e.g., FasL, TNFα) ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Dimerization & Autocatalysis Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Cellular Stress (e.g., DNA Damage) Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) ActiveCaspase3->Apoptosis Inhibitor Q-VD-OPh Inhibitor->ActiveCaspase8 Inhibitor->ActiveCaspase9 Inhibitor->ActiveCaspase3

Caption: Apoptotic signaling pathways and the inhibitory action of Q-VD-OPh.

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low half-maximal inhibitory concentrations (IC50) against various caspases and its effective working concentrations in cell culture.

Table 1: IC50 Values of Q-VD-OPh for Various Caspases

Caspase Target IC50 Range (nM) Reference(s)
Caspase-1 25 - 400 [1][7][8][9][10]
Caspase-3 <25 - 400 [1][7][8][9][10][11]
Caspase-7 48
Caspase-8 100 - 400 [1][7][8][9][10][11]
Caspase-9 25 - 430 [1][7][8][9][10][11]
Caspase-10 25 - 400 [6][8]

| Caspase-12 | 25 - 400 |[6][8] |

Table 2: Recommended In Vitro Working Concentrations

Parameter Concentration Range Notes Reference(s)
General Use 10 - 100 µM Optimal concentration is cell type and stimulus dependent. [5][6][8]
Effective Dose 5 - 20 µM Shown to be effective in numerous cell types at these concentrations. [1]
PARP-1 Cleavage Prevention 10 µM Fully prevents PARP-1 cleavage in certain cell lines. [12]

| DNA Fragmentation Prevention | 2 µM | Prevents DNA fragmentation in Jurkat and HL60 cells. |[12] |

Experimental Protocols

Reconstitution and Storage of Q-VD-OPh

Proper handling of Q-VD-OPh is critical for maintaining its activity.

  • Reconstitution: Q-VD-OPh is typically supplied as a lyophilized solid. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution, commonly 10 mM.[1][8] For example, to make a 10 mM stock from 1 mg of Q-VD-OPh (MW: 513.49 g/mol ), add 195 µL of DMSO.[1] Ensure the powder is completely dissolved before use.

  • Storage: Store the lyophilized powder at -20°C.[1] Once reconstituted in DMSO, the stock solution is stable for up to 6 months when stored at -20°C.[8] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8]

General Protocol for Apoptosis Inhibition in Cell Culture

This protocol outlines the basic steps for using Q-VD-OPh to inhibit apoptosis in an in vitro experiment.

  • Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight, depending on the cell type.

  • Pre-incubation with Q-VD-OPh:

    • Thaw an aliquot of the 10 mM Q-VD-OPh stock solution at room temperature.

    • Dilute the stock solution directly into fresh culture medium to achieve the desired final working concentration (e.g., 20 µM).

    • Remove the old medium from the cells and replace it with the medium containing Q-VD-OPh.

    • Pre-incubate the cells with Q-VD-OPh for 30 minutes to 1 hour at 37°C to allow for cell penetration.[1][10]

  • Induction of Apoptosis:

    • Add the apoptotic stimulus (e.g., staurosporine, camptothecin, TNF-α) to the wells already containing Q-VD-OPh.

    • Incubate for the time required for the specific stimulus to induce apoptosis (typically 4-24 hours).

  • Control Groups: It is essential to include the following controls:

    • Untreated Control: Cells cultured in medium alone.

    • Vehicle Control: Cells treated with the same final concentration of DMSO used for the Q-VD-OPh treatment (e.g., 0.2%). This is crucial as DMSO can be toxic to cells at concentrations above 0.5-1.0%.[8][13] Many sources recommend keeping the final DMSO concentration at or below 0.2%.[1]

    • Apoptosis Inducer Control: Cells treated with the apoptotic stimulus and the DMSO vehicle, but without Q-VD-OPh.

  • Endpoint Analysis: Harvest the cells and proceed with the chosen method for apoptosis detection (e.g., Annexin V staining, Caspase-3 activity assay).

G start Start: Seed Cells pretreat Pre-treat Groups: 1. Medium Only (Control) 2. DMSO Vehicle 3. Q-VD-OPh + DMSO start->pretreat incubate1 Incubate (30-60 min, 37°C) pretreat->incubate1 induce Add Apoptosis Inducer to Groups 2 and 3 incubate1->induce incubate2 Incubate (4-24 hours, 37°C) induce->incubate2 harvest Harvest Cells (Adherent & Suspension) incubate2->harvest analyze Analyze Apoptosis: - Annexin V Staining - Caspase Activity Assay - Western Blot (PARP) harvest->analyze end End: Data Interpretation analyze->end

Caption: General experimental workflow for in vitro apoptosis inhibition using Q-VD-OPh.
Detailed Methodology: Annexin V Staining by Flow Cytometry

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Preparation: Following the treatment protocol above, harvest both adherent and floating cells. Centrifuge at 300-500 x g for 5-7 minutes at 4°C.[9]

  • Washing: Discard the supernatant and gently wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9][10]

  • Staining:

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the 100 µL cell suspension.[7]

    • Gently mix the cells.

    • Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells from early apoptotic cells.[1]

    • Incubate the tubes for 15-20 minutes at room temperature, protected from light.[10][11]

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[10][11]

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Detailed Methodology: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of executioner caspase-3 by measuring the cleavage of a specific colorimetric substrate.

  • Cell Lysate Preparation:

    • Harvest 2-5 million cells per sample by centrifugation. Wash once with cold PBS.

    • Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer.[14]

    • Incubate on ice for 10-15 minutes.[14]

    • Centrifuge at 10,000-20,000 x g for 10-15 minutes at 4°C.[3]

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading for the assay. Adjust lysate concentration to 50-200 µg of protein per 50 µL.[14]

  • Assay Reaction:

    • To a 96-well plate, add 50 µL of cell lysate per well.

    • Prepare a reaction mix containing 2X Reaction Buffer and 10 mM DTT.[14] Add 50 µL of this mix to each well.

    • Initiate the reaction by adding 5 µL of the Caspase-3 substrate (e.g., Ac-DEVD-pNA). The final substrate concentration is typically 200 µM.[14]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the Caspase-3 activity in the sample. Compare the readings from the Q-VD-OPh-treated group to the apoptosis-induced group to quantify the extent of inhibition.

Conclusion

This compound is a superior and reliable tool for the in vitro study of apoptosis. Its broad-spectrum, irreversible inhibitory activity and low toxicity allow for the clear delineation of caspase-dependent pathways in cell death and other biological phenomena. By following the principles and protocols outlined in this guide—including proper reconstitution, use of appropriate controls, and optimized assay conditions—researchers can confidently and effectively employ Q-VD-OPh to advance their understanding of cellular biology and disease.

References

(R)-Q-VD-OPh: A Technical Guide to its Blood-Brain Barrier Permeability and Application in In Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor. Its ability to suppress apoptosis by targeting a broad range of caspases has made it a valuable tool in studying cell death mechanisms. A critical aspect for its use in neurological research is its capacity to cross the blood-brain barrier (BBB), a property frequently cited in the literature.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability for in vivo studies, summarizing key experimental data and outlining relevant protocols and signaling pathways.

Blood-Brain Barrier Permeability: Current Evidence

While multiple studies assert that this compound is capable of crossing the blood-brain barrier to exert its neuroprotective effects, it is crucial to note that publicly available literature does not currently provide specific quantitative data on its brain-to-plasma concentration ratio. The evidence for its BBB permeability is primarily inferred from its observed efficacy in animal models of central nervous system (CNS) disorders following systemic administration.

Data Presentation: In Vivo Efficacy in Neurological Models

The following tables summarize quantitative data from key in vivo studies that demonstrate the neuroprotective effects of this compound after systemic administration, implying its passage across the blood-brain barrier.

Table 1: Efficacy of this compound in a Model of Neonatal Stroke

ParameterVehicle ControlThis compound TreatedReference
Animal Model7-day-old rats7-day-old rats[2]
InsultUnilateral focal ischemiaUnilateral focal ischemia[2]
Dosage and Administration-1 mg/kg, intraperitoneal[2]
Infarct Volume (48h post-insult)24.3 ± 2.2%12.6 ± 2.8%[2]
Neuroprotection in Females-Strong protection (6.7 ± 3.3% infarct volume)[2]
Neuroprotection in Males-No significant effect[2]

Table 2: Efficacy of this compound in a Model of Neonatal Hypoxia-Ischemia

ParameterVehicle ControlThis compound TreatedReference
Animal ModelNeonatal C57Bl/6 miceNeonatal C57Bl/6 mice[1][3]
InsultUnilateral hypoxia-ischemiaUnilateral hypoxia-ischemia[1][3]
Dosage and Administration-10 mg/kg, intraperitoneal (acutely)[3]
Effect on Apoptosis-Reduced caspase-3 activation[1]
Effect on Neuroinflammation-Reduced levels of inflammatory chemokines[1]

Table 3: Efficacy of this compound in a Model of Sarin-Induced Neurodegeneration

ParameterSarin ExposedSarin + this compoundReference
Animal ModelAdult female C57BL/6 miceAdult female C57BL/6 mice[4]
InsultSarin injection (0.04mg/kg)Sarin injection (0.04mg/kg)[4]
Dosage and Administration-20 mg/kg, intraperitoneal (30 min post-sarin)[4]
TUNEL Staining (2 days)IncreasedReduced[4]
Cytokine Levels (Amygdala, 2 days)Significant increase in 13/23 cytokinesNo appreciable change between 2 and 14 days[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for in vivo studies using this compound.

Protocol 1: Neonatal Stroke Model
  • Animal Model: 7-day-old rat pups.[2]

  • Induction of Ischemia: Unilateral focal ischemia is induced, followed by reperfusion.[2]

  • Preparation of this compound: The compound is dissolved for intraperitoneal injection.

  • Administration: A single dose of 1 mg/kg this compound is administered intraperitoneally.[2]

  • Assessment of Neuroprotection: Infarct volume is measured at 48 hours post-ischemia. Neurological function can be assessed at later time points (e.g., 21 days).[2]

  • Biochemical Analysis: Brain tissue can be analyzed by immunoblotting to confirm the inhibition of caspase-1 and caspase-3 cleavage.[2]

Protocol 2: Sarin-Induced Neurodegeneration Model
  • Animal Model: Adult female C57BL/6 mice.[4]

  • Sarin Exposure: Mice are injected with sarin (e.g., 0.04 mg/kg).[4]

  • Preparation of this compound: The compound is prepared for intraperitoneal injection.

  • Administration: A dose of 20 mg/kg of this compound is administered intraperitoneally 30 minutes after sarin exposure.[4]

  • Endpoint Analysis:

    • Apoptosis: Brain sections are analyzed using TUNEL staining at various time points (e.g., 2 and 14 days).[4]

    • Neuroinflammation: Cytokine levels in specific brain regions (e.g., amygdala and hippocampus) are measured using a multiplex assay.[4]

Mandatory Visualization

Signaling Pathway of Apoptosis Inhibition by this compound

This compound functions as a pan-caspase inhibitor, blocking both the intrinsic and extrinsic apoptotic pathways.

G Apoptotic Signaling Pathways Inhibited by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3

Caption: this compound inhibits key caspases in apoptotic pathways.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of this compound in vivo.

G Experimental Workflow: In Vivo Neuroprotection Study with this compound Animal Model Selection Animal Model Selection Induction of Neurological Insult Induction of Neurological Insult Animal Model Selection->Induction of Neurological Insult Systemic Administration of this compound Systemic Administration of this compound Induction of Neurological Insult->Systemic Administration of this compound Behavioral Assessments Behavioral Assessments Systemic Administration of this compound->Behavioral Assessments Tissue Collection and Processing Tissue Collection and Processing Behavioral Assessments->Tissue Collection and Processing Histological Analysis Histological Analysis Tissue Collection and Processing->Histological Analysis Biochemical Analysis Biochemical Analysis Tissue Collection and Processing->Biochemical Analysis Data Analysis and Interpretation Data Analysis and Interpretation Histological Analysis->Data Analysis and Interpretation Biochemical Analysis->Data Analysis and Interpretation

Caption: Workflow for in vivo this compound neuroprotection studies.

References

Methodological & Application

Application Notes: (R)-Q-VD-OPh for Jurkat Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Q-VD-OPh, also known as quinoline-valine-aspartic acid-(2,6-difluorophenoxy)-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in apoptosis research to prevent programmed cell death by blocking the activity of a broad range of caspases, including caspases-1, -3, -8, and -9, with IC50 values ranging from 25 to 400 nM.[3][4][5] Unlike earlier generations of caspase inhibitors, Q-VD-OPh exhibits greater potency, increased selectivity for caspases over other proteases, and reduced cellular toxicity, making it a valuable tool for studying the mechanisms of apoptosis.[1][6] These characteristics make it particularly suitable for in vitro and in vivo studies to elucidate the role of caspases in various cell death pathways. In Jurkat cells, a human T-lymphocyte cell line commonly used as a model for apoptosis studies, Q-VD-OPh effectively inhibits apoptosis induced by various stimuli.[1][7]

Mechanism of Action

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. It is executed through a family of cysteine proteases known as caspases. The activation of caspases can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[10] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, an initiator caspase.[8]

  • Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, initiates the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of the initiator caspase-9.[8]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Q-VD-OPh acts by irreversibly binding to the catalytic site of caspases, thereby preventing the cleavage of their substrates and halting the apoptotic cascade.[2] Its broad-spectrum activity allows for the inhibition of both initiator and executioner caspases, making it an effective tool to determine whether a specific cell death process is caspase-dependent.[1][4]

Data Presentation

The following table summarizes the quantitative data from a representative experiment demonstrating the efficacy of this compound in inhibiting camptothecin-induced apoptosis in Jurkat cells. The data was obtained by flow cytometry analysis after staining with PE Annexin V and 7-AAD.[1]

Treatment ConditionPercentage of Apoptotic Cells (%)
Untreated Control~1%
20 µM Camptothecin~37%
20 µM Q-VD-OPh + 20 µM Camptothecin~1%

Signaling Pathway Diagram

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Activates Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3/7

Caption: Simplified signaling pathway of apoptosis inhibited by Q-VD-OPh.

Experimental Workflow

Seed Jurkat cells Seed Jurkat cells Pre-incubate with Q-VD-OPh (20 µM, 30 min) Pre-incubate with Q-VD-OPh (20 µM, 30 min) Seed Jurkat cells->Pre-incubate with Q-VD-OPh (20 µM, 30 min) Induce apoptosis (e.g., Camptothecin, 5 hours) Induce apoptosis (e.g., Camptothecin, 5 hours) Pre-incubate with Q-VD-OPh (20 µM, 30 min)->Induce apoptosis (e.g., Camptothecin, 5 hours) Harvest cells Harvest cells Induce apoptosis (e.g., Camptothecin, 5 hours)->Harvest cells Stain with PE Annexin V and 7-AAD Stain with PE Annexin V and 7-AAD Harvest cells->Stain with PE Annexin V and 7-AAD Analyze by flow cytometry Analyze by flow cytometry Stain with PE Annexin V and 7-AAD->Analyze by flow cytometry End End Analyze by flow cytometry->End

Caption: Experimental workflow for Jurkat cell apoptosis assay using Q-VD-OPh.

Detailed Experimental Protocol

This protocol provides a general guideline for inhibiting apoptosis in Jurkat cells using this compound, followed by analysis using Annexin V and 7-AAD staining.

Materials and Reagents
  • Jurkat cells (e.g., ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (lyophilized)

  • Dimethyl sulfoxide (DMSO)

  • Apoptosis-inducing agent (e.g., Camptothecin)

  • Phosphate-buffered saline (PBS)

  • Annexin V-PE Apoptosis Detection Kit (containing Annexin V-PE, 7-AAD, and 1X Binding Buffer)

  • Flow cytometer

Stock Solution Preparation
  • Q-VD-OPh Stock Solution (10 mM): Reconstitute 1.0 mg of lyophilized this compound in 195 µL of high-purity DMSO to create a 10 mM stock solution.[1]

  • Storage: Store the reconstituted stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[1]

Experimental Procedure
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before starting the experiment.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in appropriate culture vessels (e.g., 6-well plates).

  • Inhibitor Pre-treatment:

    • For the inhibitor-treated group, add the 10 mM Q-VD-OPh stock solution to the cell culture to a final concentration of 20 µM.

    • Note: The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[1]

    • For the untreated and apoptosis-induced control groups, add an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for 30 minutes at 37°C.[1]

  • Apoptosis Induction:

    • Following the pre-incubation period, add the apoptosis-inducing agent (e.g., 20 µM camptothecin) to the designated wells (apoptosis-induced control and inhibitor-treated groups).[1]

    • Incubate the cells for the desired period (e.g., 5 hours) at 37°C.[1]

  • Cell Harvesting and Staining:

    • After the incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of PE Annexin V and 5 µL of 7-AAD to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, PE Annexin V only, and 7-AAD only stained cells for compensation.

    • Apoptotic cells will be Annexin V positive and 7-AAD negative (early apoptosis) or Annexin V and 7-AAD positive (late apoptosis/necrosis).

Conclusion

The this compound pan-caspase inhibitor is a highly effective and non-toxic tool for studying caspase-dependent apoptosis in Jurkat cells. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of cell biology and drug development to investigate apoptotic signaling pathways and to screen for compounds that modulate apoptosis. The use of appropriate controls and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Use of (R)-Q-VD-OPh in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in cellular biology to prevent apoptosis or programmed cell death. By binding to the catalytic site of caspases, a family of cysteine proteases crucial for the execution of apoptosis, this compound effectively blocks the apoptotic signaling cascade. Its ability to cross the blood-brain barrier and its low cytotoxicity make it an invaluable tool for neurobiology research, particularly in the study of neurodegenerative diseases and neuronal injury models where apoptosis is a key event.[1][2]

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for cell culture, induction of apoptosis, and treatment with the inhibitor.

Mechanism of Action

This compound is a broad-spectrum caspase inhibitor that effectively blocks the three major apoptotic pathways: the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway.[3] It inhibits a range of caspases, including the initiator caspases (caspase-8, -9, -10, and -12) and the executioner caspases (caspase-3, -6, and -7).[4] By preventing the activation of these proteases, this compound halts the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.

G Mechanism of Action of this compound in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrial_Stress Mitochondrial Stress (e.g., DNA damage) Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis QVD This compound QVD->Caspase8 Inhibits QVD->Caspase9 Inhibits QVD->Caspase3 Inhibits

Fig. 1: Simplified signaling pathway of apoptosis and points of inhibition by this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Type/SystemReference
IC₅₀ (Caspase-1) 25 - 400 nMRecombinant Caspases[1]
IC₅₀ (Caspase-3) 25 - 400 nMRecombinant Caspases[1]
IC₅₀ (Caspase-8) 25 - 400 nMRecombinant Caspases[1]
IC₅₀ (Caspase-9) 25 - 400 nMRecombinant Caspases[1]
Effective Concentration 5 µMVarious Cell Types[1]
Neuroprotective Concentration 10-20 µMPrimary Neurons (in vitro)[5]
Inhibition of Caspase-3/7 Activity 0.05 µMJURL-MK1 and HL60 cells[6]
Prevention of DNA Fragmentation 2 µMJURL-MK1 and HL60 cells[6]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate®-E medium

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin

  • Papain and DNase I

  • Poly-D-lysine

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Coating of Culture Surface:

    • Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at 37°C.

    • Aspirate the Poly-D-lysine solution and wash three times with sterile water. Allow to air dry completely in a sterile hood.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional guidelines.

    • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate®-E medium.

    • Remove the embryos and decapitate them.

    • Dissect the cortices from the embryonic brains in a fresh dish of ice-cold Hibernate®-E medium.

    • Transfer the cortices to a 15 mL conical tube and aspirate the medium.

    • Add 5 mL of a pre-warmed papain/DNase I solution and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.

    • Stop the enzymatic digestion by adding 5 mL of complete Neurobasal® Plus Medium.

  • Trituration and Plating:

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

    • Allow the larger debris to settle for 2 minutes and transfer the supernatant containing the cells to a new 50 mL conical tube.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete Neurobasal® Plus Medium.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a density of 1.5-2.0 x 10⁵ cells/cm² onto the prepared culture surfaces.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Maintenance:

    • Perform a half-medium change every 3-4 days.

    • Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Inhibition of Apoptosis in Primary Neurons using this compound

This protocol provides a general guideline for inducing apoptosis and treating primary neuron cultures with this compound. The optimal concentrations and incubation times should be determined empirically for each experimental model.

Materials:

  • Primary neuron cultures (from Protocol 1)

  • This compound

  • DMSO (cell culture grade)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, glutamate)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, TUNEL assay, Caspase-3 activity assay)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Primary Neurons:

    • Pre-treat the primary neuron cultures with the desired concentration of this compound (typically 10-50 µM) for 1-2 hours prior to inducing apoptosis. Dilute the stock solution directly into the culture medium.

    • Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells.

    • Induce apoptosis using an appropriate stimulus. The concentration and duration of the apoptotic stimulus should be optimized for your specific neuronal culture.

    • Incubate the cultures for the desired period (e.g., 6-24 hours).

  • Assessment of Apoptosis:

    • Following the incubation period, assess the level of apoptosis using a suitable method.

    • For Annexin V/PI staining:

      • Gently collect the culture medium (containing floating apoptotic cells).

      • Wash the adherent cells with PBS and detach them using a gentle method (e.g., Accutase).

      • Combine the detached cells with the collected medium and centrifuge.

      • Resuspend the cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide according to the manufacturer's protocol.

      • Analyze the cells by flow cytometry.

    • For Caspase-3 Activity Assay:

      • Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

    • For TUNEL Assay:

      • Fix the cells on coverslips with 4% paraformaldehyde.

      • Permeabilize the cells and perform the TUNEL staining as per the manufacturer's protocol to detect DNA fragmentation.

      • Analyze the cells by fluorescence microscopy.

G Experimental Workflow for this compound Treatment in Primary Neurons cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Neurons (7-14 DIV) Prepare_QVD Prepare 10 mM this compound Stock in DMSO Pretreat Pre-treat Neurons with This compound (10-50 µM) for 1-2 hours Prepare_QVD->Pretreat Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Pretreat->Induce_Apoptosis Incubate Incubate for 6-24 hours Induce_Apoptosis->Incubate AnnexinV Annexin V / PI Staining (Flow Cytometry) Incubate->AnnexinV Caspase3_Assay Caspase-3 Activity Assay Incubate->Caspase3_Assay TUNEL TUNEL Assay (Microscopy) Incubate->TUNEL

Fig. 2: General experimental workflow for assessing the anti-apoptotic effects of this compound.

Concluding Remarks

This compound is a highly effective and non-toxic tool for inhibiting caspase-mediated apoptosis in primary neuron cultures. The protocols provided here offer a framework for its application in neurobiological research. Researchers should optimize the specific concentrations and timing of treatment for their particular experimental model to achieve the most reliable and reproducible results. The use of appropriate controls, including vehicle controls and positive controls for apoptosis induction, is critical for the accurate interpretation of data.

References

Application Notes and Protocols for Preparing (R)-Q-VD-OPh Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of (R)-Q-VD-OPh, a pan-caspase inhibitor, in a dimethyl sulfoxide (DMSO) stock solution for apoptosis research.

This compound , the less active enantiomer of the potent pan-caspase inhibitor Q-VD-OPh, serves as a crucial negative control in studies investigating caspase-mediated apoptosis.[1] Proper preparation and handling of the stock solution are essential for reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound is a cell-permeable, irreversible pan-caspase inhibitor.[2][3] While it is the less active form, understanding its properties is key to its use as a control.

PropertyValueReference
Molecular Weight 513.49 g/mol [1][4][5]
Molecular Formula C26H25F2N3O6[1][5]
CAS Number 1135695-98-5 (for Q-VD-OPh)[5][6]
Appearance Off-white solid
Solubility in DMSO ≥25.67 mg/mL[5][6]
Solubility in Ethanol ≥28.75 mg/mL[5][6]
Solubility in Water Insoluble[4][5]

Mechanism of Action of Q-VD-OPh

Q-VD-OPh is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of caspases, thereby inhibiting their activity and blocking the apoptotic signaling cascade.[7] It is effective against a wide range of caspases, including initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-3, -7).[2][5][8] Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[2][3] The (R)-enantiomer is used to demonstrate that the observed effects of the active form are due to specific caspase inhibition.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Procaspase-9 Procaspase-9 Apoptosome formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis QVD_OPh This compound (Pan-Caspase Inhibitor) QVD_OPh->Caspase-8 QVD_OPh->Caspase-9 QVD_OPh->Caspase-3/7

Figure 1. Mechanism of pan-caspase inhibition by Q-VD-OPh.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions in experimental setups.

Materials
  • This compound solid

  • Anhydrous, high-purity DMSO (>99.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Calculations

To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows:

  • Molecular Weight (MW) of this compound: 513.49 g/mol

  • Desired Stock Concentration: 10 mM = 0.01 mol/L

  • Mass of this compound: e.g., 1 mg = 0.001 g

Volume of DMSO (in Liters) = (Mass of Compound (g) / MW ( g/mol )) / Desired Concentration (mol/L)

Volume (L) = (0.001 g / 513.49 g/mol ) / 0.01 mol/L = 0.00019475 L

Volume (µL) = 0.00019475 L * 1,000,000 µL/L ≈ 195 µL

Therefore, to make a 10 mM stock solution, dissolve 1 mg of this compound in 195 µL of DMSO.[9][10]

Step-by-Step Protocol
  • Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the calculated volume of high-purity DMSO to the vial (e.g., 195 µL for 1 mg of the compound to make a 10 mM solution).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[5]

  • Once dissolved, the stock solution is ready for use or storage.

Storage and Stability
  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9] Store at -20°C for up to 6 months.[9][11]

  • Solid Compound: Store the lyophilized powder at -20°C, where it is stable for at least one year.[7]

Experimental Protocols: Application of this compound Stock Solution

In Vitro Cell Culture Apoptosis Assay

This protocol provides a general guideline for using this compound as a negative control in a cell-based apoptosis assay.

ParameterRecommendationReference
Cell Type Varies by experiment (e.g., Jurkat, WEHI 231)[4][10]
Apoptotic Stimulus e.g., Staurosporine, Actinomycin D, Camptothecin[4][10]
Working Concentration 10-100 µM[7][9]
Incubation Time Varies depending on the apoptotic stimulus and cell type
Final DMSO Concentration Keep below 0.2% to avoid solvent-induced toxicity[10]

Protocol:

  • Plate cells at the desired density and allow them to adhere or stabilize.

  • Prepare the working solution of this compound by diluting the 10 mM DMSO stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 20 µM).

  • Pre-incubate the cells with the this compound working solution for 30 minutes to 1 hour before adding the apoptotic stimulus.[4][10]

  • Add the apoptotic stimulus to the appropriate wells. Include controls such as untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with the active Q-VD-OPh enantiomer.

  • Incubate for the desired period.

  • Assess apoptosis using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP.[4][10]

cluster_prep Stock Solution Preparation cluster_assay Cell-Based Apoptosis Assay Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound->Add Anhydrous DMSO Vortex/Sonicate to Dissolve Vortex/Sonicate to Dissolve Add Anhydrous DMSO->Vortex/Sonicate to Dissolve Aliquot and Store at -20°C Aliquot and Store at -20°C Vortex/Sonicate to Dissolve->Aliquot and Store at -20°C Plate Cells Plate Cells Aliquot and Store at -20°C->Plate Cells Dilute in media Pre-incubate with this compound Pre-incubate with this compound Plate Cells->Pre-incubate with this compound Add Apoptotic Stimulus Add Apoptotic Stimulus Pre-incubate with this compound->Add Apoptotic Stimulus Incubate Incubate Add Apoptotic Stimulus->Incubate Assess Apoptosis Assess Apoptosis Incubate->Assess Apoptosis End End Assess Apoptosis->End

Figure 2. Workflow for preparing and using this compound.

In Vivo Administration

For in vivo studies, this compound can be administered, often via intraperitoneal (IP) injection.

ParameterRecommendationReference
Animal Model e.g., Mice[3][7]
Recommended Dose 20 mg/kg[3][7][9]
Vehicle 80-100% DMSO[7][9]

Note: The formulation for in vivo use may require further dilution in vehicles like corn oil or a mixture of PEG300 and Tween80, depending on the experimental design.[4] Researchers should optimize the dosage and administration route for their specific animal model and application.

Summary

This document provides a detailed guide for the preparation and application of this compound stock solutions in DMSO. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results in apoptosis research. Always refer to the manufacturer's specific instructions and relevant literature for your particular experimental system.

References

Application Notes and Protocols for (R)-Q-VD-OPh Administration in Mouse Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke, characterized by the obstruction of a cerebral artery, leads to a core of necrotic cell death surrounded by a region of salvageable tissue known as the penumbra.[1] In the penumbra, neuronal death is significantly driven by apoptosis, or programmed cell death, a process executed by a family of cysteine proteases called caspases.[1] Caspases are categorized as initiator caspases (e.g., caspase-8, caspase-9) and effector or executioner caspases (e.g., caspase-3).[1] Their activation following an ischemic event makes them a prime therapeutic target.[2]

(R)-Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a third-generation, irreversible pan-caspase inhibitor.[3] It is noted for its high efficacy, cell permeability, ability to cross the blood-brain barrier, and lack of toxicity in vivo, making it a valuable tool for investigating the role of apoptosis in stroke and as a potential neuroprotective agent.[1][4] It effectively inhibits apoptosis at low concentrations by binding to the catalytic sites of multiple caspases, including caspase-1, -3, -8, and -9.[5][6][7]

Mechanism of Action in Ischemic Stroke

Following an ischemic insult, two primary apoptotic pathways are activated:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress like oxygen-glucose deprivation, the mitochondria release cytochrome c. This leads to the formation of the apoptosome, which activates the initiator caspase-9. This pathway is predominantly active in the penumbral region of the infarct.[1]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, this pathway leads to the activation of the initiator caspase-8.[1] This pathway is more associated with the ischemic core.[1]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8] Q-VD-OPh exerts its neuroprotective effect by broadly inhibiting both initiator and executioner caspases, thereby blocking the apoptotic cascade and preserving neuronal cells that would otherwise be destined for death.[1][5]

cluster_0 Ischemic Insult cluster_1 Apoptotic Pathways cluster_2 Execution Phase cluster_3 Inhibition cluster_4 Outcome Ischemia Ischemia Intrinsic Pathway (Caspase-9) Intrinsic Pathway (Caspase-9) Ischemia->Intrinsic Pathway (Caspase-9) Extrinsic Pathway (Caspase-8) Extrinsic Pathway (Caspase-8) Ischemia->Extrinsic Pathway (Caspase-8) Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Intrinsic Pathway (Caspase-9)->Executioner Caspases (Caspase-3) Extrinsic Pathway (Caspase-8)->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Intrinsic Pathway (Caspase-9) Q-VD-OPh->Extrinsic Pathway (Caspase-8) Q-VD-OPh->Executioner Caspases (Caspase-3) G A 1. Animal Acclimatization & Baseline Assessment (e.g., Neurological Scoring) B 2. Stroke Induction (Transient Middle Cerebral Artery Occlusion - MCAO) A->B C 3. This compound or Vehicle Administration (e.g., Intraperitoneal Injection) B->C D 4. Reperfusion (Removal of filament) C->D E 5. Post-Operative Monitoring & Care D->E F 6. Outcome Assessments (24h, 48h, or long-term) E->F G a. Neurological Function Tests (e.g., Cylinder Rearing, Grip Strength) F->G H b. Histological Analysis (e.g., TTC Staining for Infarct Volume) F->H I c. Molecular Analysis (e.g., Western Blot for Caspases, IHC) F->I cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Common Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Ischemic Stress Ischemic Stress Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3

References

(R)-Q-VD-OPh: A Potent Pan-Caspase Inhibitor for the Analysis of Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent programmed cell death by blocking the activity of a broad range of caspases, the key effector enzymes in the apoptotic cascade.[1] Unlike some other caspase inhibitors, this compound is characterized by its high potency and low cellular toxicity, making it an ideal tool for in vitro and in vivo studies.[2] This document provides detailed protocols for the use of this compound in conjunction with flow cytometry to analyze its inhibitory effects on apoptosis.

Mechanism of Action

This compound functions by binding to the catalytic site of caspases, thereby irreversibly inhibiting their proteolytic activity. It effectively blocks the three major apoptotic pathways: the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress-induced pathway.[1] By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), this compound effectively halts the downstream events of apoptosis, such as DNA fragmentation and the externalization of phosphatidylserine (PS).[3]

Applications in Flow Cytometry

Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. When combined with specific fluorescent probes, it allows for the quantification of various apoptotic stages. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).

  • Annexin V: A calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI) or 7-AAD: A fluorescent intercalating agent that stains DNA. It is excluded by viable cells with intact plasma membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[4]

By using this compound as a negative control or to study caspase-dependent apoptotic events, researchers can elucidate the mechanisms of cell death induced by various stimuli.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the effect of this compound on camptothecin-induced apoptosis in Jurkat cells.

Treatment GroupViable Cells (Annexin V- / 7-AAD-)Early Apoptotic Cells (Annexin V+ / 7-AAD-)Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)
Untreated Control>98%<1%<1%
Camptothecin (20 µM)~62%~30%~7%
This compound (20 µM) + Camptothecin (20 µM)>98%<1%<1%
Data is illustrative and based on typical results. Actual percentages may vary depending on experimental conditions.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, high-purity Dimethyl Sulfoxide (DMSO).[6]

  • For example, to create a 10 mM stock solution from 1 mg of this compound (MW: ~513.5 g/mol ), add 195 µL of DMSO.[5]

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[5]

Protocol 2: Induction of Apoptosis in Jurkat Cells with Camptothecin
  • Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Seed the Jurkat cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium.[8]

  • To induce apoptosis, add camptothecin to the cell suspension to a final concentration of 4-6 µM.[9] For a more robust response as a positive control, a higher concentration of 20 µM can be used.[5]

  • Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[10] A time course is recommended to determine the optimal incubation period for your specific experimental conditions.

Protocol 3: Inhibition of Apoptosis with this compound
  • Prepare Jurkat cells as described in Protocol 2.

  • Prior to inducing apoptosis, pre-incubate the cells with this compound at a final concentration of 10-100 µM for 30-60 minutes at 37°C.[6] A common starting concentration is 20 µM.[5]

  • Following the pre-incubation period, add the apoptotic stimulus (e.g., camptothecin) to the cell culture.

  • Incubate the cells for the predetermined optimal time.

  • Include appropriate controls:

    • Untreated cells (negative control)

    • Cells treated with the apoptotic stimulus only (positive control)

    • Cells treated with this compound only

    • Cells treated with a vehicle control (DMSO)

Protocol 4: Staining of Apoptotic Cells with Annexin V and PI for Flow Cytometry
  • After the treatment period, harvest the cells by transferring the cell suspension to a conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant.

  • Wash the cells by resuspending the pellet in 1 mL of cold 1X Phosphate-Buffered Saline (PBS) and centrifuging again at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. The exact volumes may vary depending on the manufacturer's instructions.

  • Gently vortex the tubes.

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitor This compound Inhibition Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Apoptosome Formation Apoptosome Formation Mitochondrial Stress->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis QVD This compound QVD->Caspase-8 QVD->Caspase-9 QVD->Caspase-3

Caption: Signaling pathways of apoptosis inhibited by this compound.

G cluster_treatment Treatment Groups Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed Jurkat Cells Staining Staining Treatment->Staining Harvest and Wash Flow Cytometry Flow Cytometry Staining->Flow Cytometry Annexin V & PI Data Analysis Data Analysis Flow Cytometry->Data Analysis Acquire Data Control Control Apoptotic Stimulus Apoptotic Stimulus Q-VD-OPh + Stimulus Q-VD-OPh + Stimulus

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for Western Blot Analysis of Cleaved Caspase-3 Following (R)-Q-VD-OPh Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of cleaved caspase-3 by Western blot in cells treated with the pan-caspase inhibitor (R)-Q-VD-OPh. This protocol is intended for researchers investigating apoptosis and the efficacy of caspase inhibitors.

Introduction

Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is implicated in numerous diseases. A key executioner of apoptosis is caspase-3, which, upon activation, cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. The activation of procaspase-3 involves its cleavage into active p17 and p12 fragments.[1][2][3] The detection of the large fragment of cleaved caspase-3 (17/19 kDa) by Western blot is a widely used method to monitor apoptosis.[1][2][3][4]

This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that effectively blocks apoptosis by binding to the catalytic site of caspases.[5][6][7][8] It is often used in in vitro and in vivo studies to investigate the role of caspases in various biological processes.[5][6][7][9] This protocol details the use of this compound as a negative control to confirm that the observed caspase-3 cleavage is indeed a result of caspase-mediated apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on staurosporine-induced caspase-3 cleavage. Band intensities are normalized to a loading control (e.g., β-actin or GAPDH).

Treatment GroupApoptosis Inducer (Staurosporine, 1 µM)This compound (20 µM)Normalized Cleaved Caspase-3 Band Intensity (Arbitrary Units)Fold Change vs. Untreated Control
Untreated Control--0.051.0
Vehicle Control+- (DMSO vehicle)1.2525.0
This compound Treated++0.153.0
Inhibitor Only-+0.061.2

Experimental Protocols

Cell Treatment with Apoptosis Inducer and this compound

This protocol describes the treatment of cultured cells to induce apoptosis and inhibit caspase activity.

Materials:

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells

  • Apoptosis inducer (e.g., staurosporine, etoposide, TNF-α)

  • This compound (stock solution in DMSO, typically 10 mM)

  • DMSO (vehicle control)

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in tissue culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare the following treatment conditions in fresh cell culture medium:

    • Untreated Control: No treatment.

    • Vehicle Control: Apoptosis inducer + DMSO (at the same final concentration as the this compound solvent).

    • Inhibitor-Treated: Apoptosis inducer + this compound (final concentration typically 10-100 µM, with 20 µM being a common starting point).[6][7]

    • Inhibitor-Only Control: this compound alone.

  • Pre-incubate the cells designated for inhibitor treatment with this compound for 30-60 minutes.

  • Add the apoptosis inducer to the appropriate wells.

  • Incubate the cells for the desired period to induce apoptosis (e.g., 3-6 hours for staurosporine).

  • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cell pellet twice with ice-cold PBS.

  • Proceed immediately to the cell lysis protocol.

Western Blot Protocol for Cleaved Caspase-3

This protocol outlines the steps for detecting cleaved caspase-3 from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (10-15% acrylamide is suitable for resolving cleaved caspase-3)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against cleaved caspase-3 (Asp175) (typically diluted 1:1000 in blocking buffer).[2]

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

1. Cell Lysis and Protein Quantification:

  • Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.
  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

2. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.
  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
  • Load 20-30 µg of protein per lane onto the SDS-PAGE gel.
  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
  • Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  • Incubate the membrane with the substrate for 1-5 minutes.
  • Capture the chemiluminescent signal using an imaging system.
  • If necessary, strip the membrane and re-probe with a loading control antibody.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cell_seeding Seed Cells treatment Pre-treat with This compound cell_seeding->treatment induction Induce Apoptosis treatment->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection immunoblot->detection

Caption: Experimental workflow for Western blot analysis of cleaved caspase-3.

signaling_pathway cluster_pathway Apoptotic Signaling Pathway inducer Apoptotic Stimulus (e.g., Staurosporine) procaspase3 Procaspase-3 (Inactive, 35 kDa) inducer->procaspase3 activates cleavage caspase3 Cleaved Caspase-3 (Active, 17/19 kDa) procaspase3->caspase3 cleaves to substrates Cellular Substrates caspase3->substrates cleaves apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase3 inhibits

Caption: Caspase-3 activation pathway and its inhibition by this compound.

References

Application Notes and Protocols for Studying Caspase-Independent Cell Death Using (R)-Q-VD-OPh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, serves as a critical tool for elucidating caspase-independent cell death pathways.[1][2][3] Its enhanced cell permeability, low toxicity, and broad-spectrum caspase inhibition make it superior to older inhibitors like Z-VAD-FMK for differentiating between apoptotic and non-apoptotic cell death mechanisms.[4][5] These notes provide detailed protocols and data for utilizing this compound in your research.

Introduction to this compound

This compound (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a third-generation pan-caspase inhibitor that irreversibly binds to the catalytic site of a wide range of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12.[1][3] By effectively blocking the caspase cascade, this compound allows researchers to investigate alternative, caspase-independent cell death pathways such as necroptosis, ferroptosis, and parthanatos.[6] Unlike its predecessors, this compound exhibits minimal off-target effects and is non-toxic to cells even at high concentrations, ensuring that observed cell death is not an artifact of inhibitor-induced cytotoxicity.[4]

Key Applications

  • Differentiating Apoptosis from Caspase-Independent Cell Death: By inhibiting caspase activity, this compound can determine if a specific stimulus induces cell death through apoptosis or an alternative pathway.

  • Investigating the Role of Caspases in Disease Models: The inhibitor can be used in both in vitro and in vivo models to understand the contribution of caspase-mediated cell death to the pathology of various diseases, including neurodegenerative disorders and cancer.[7][8]

  • Elucidating Novel Cell Death Pathways: In the presence of this compound, the study of cellular demise can uncover novel signaling cascades and executioner molecules involved in non-apoptotic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound.

Table 1: In Vitro Working Concentrations and Incubation Times

Cell LineAssay TypeThis compound ConcentrationIncubation TimeOutcomeReference
WEHI 231DNA Laddering5-100 µM30 minutes prior to stimulusInhibition of Actinomycin D-induced apoptosis[9]
JurkatFlow Cytometry (Annexin V/7-AAD)20 µM30 minutes prior to stimulusInhibition of camptothecin-induced apoptosis[1]
JURL-MK1, HL60Caspase Activity Assay0.05 µMNot specifiedFull inhibition of caspase-3 and -7 activity[5]
JURL-MK1, HL60DNA Fragmentation2 µMNot specifiedPrevention of DNA fragmentation[5]
JURL-MK1PARP-1 Cleavage10 µMNot specifiedFull prevention of PARP-1 cleavage[5]
SH-SY5YCytotoxicity Assay5 µM48 hoursSensitizes cells to necrosis caused by cypermethrin[9]
MV4-11Cell Viability Assay25 µM1 hourProtection from caspase-dependent cell death[9]
JEG3Function Assay50 µMNot specifiedAbrogation of caspase-8 cleavage[9]

Table 2: In Vivo Dosage and Administration

Animal ModelAdministration RouteDosageVehicleOutcomeReference
MiceIntraperitoneal (IP)20 mg/kg80-100% DMSORecommended dose for general in vivo applications[2][10]
MiceIntraperitoneal (IP)Up to 120 mg/kg80-100% DMSOReported without toxic effects[2][10]
Rhesus MacaquesNot Specified20 and 40 mg/kgNot SpecifiedPharmacokinetic studies[11]

Table 3: Inhibitory Concentrations (IC50)

Caspase TargetIC50 Range
Caspases 1, 3, 8, 925 - 400 nM
Caspase 748 nM

Signaling Pathways and Experimental Workflow

Caspase-Dependent vs. Caspase-Independent Cell Death Pathways

The following diagram illustrates the central role of caspases in apoptosis and how their inhibition by this compound allows for the investigation of alternative cell death pathways.

cluster_stimulus Death Stimulus cluster_pathways Cell Death Pathways cluster_apoptotic Caspase-Dependent (Apoptosis) cluster_non_apoptotic Caspase-Independent cluster_inhibitor Inhibitor Action Stimulus e.g., UV, Chemotherapeutics, FasL Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Activates Necroptosis Necroptosis Stimulus->Necroptosis Can activate Ferroptosis Ferroptosis Stimulus->Ferroptosis Can activate Parthanatos Parthanatos Stimulus->Parthanatos Can activate Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptosis Apoptotic Phenotype (Blebbing, DNA fragmentation) Effector_Caspases->Apoptosis Other_Pathways Other Pathways QVD_OPh This compound QVD_OPh->Initiator_Caspases Inhibits QVD_OPh->Effector_Caspases Inhibits

Caption: Role of this compound in dissecting cell death pathways.

Experimental Workflow for Investigating Caspase-Independent Cell Death

This workflow outlines the steps to determine if a compound of interest induces caspase-independent cell death.

Start Start: Culture Cells Treatment_Groups Prepare Treatment Groups: 1. Vehicle Control 2. Compound of Interest 3. This compound only 4. Compound + this compound Start->Treatment_Groups Incubate Incubate for desired time Treatment_Groups->Incubate Assay Assess Cell Viability and Death (e.g., Annexin V/PI, LDH assay, Western blot) Incubate->Assay Analysis Analyze Results Assay->Analysis Apoptosis Conclusion: Compound induces Caspase-Dependent Apoptosis Analysis->Apoptosis Cell death blocked by this compound Caspase_Independent Conclusion: Compound induces Caspase-Independent Cell Death Analysis->Caspase_Independent Cell death NOT blocked by this compound No_Effect Conclusion: Compound has no effect on cell viability Analysis->No_Effect No significant cell death in any group

Caption: Workflow for assessing caspase-independent cell death.

Experimental Protocols

Protocol 1: In Vitro Analysis of Caspase-Independent Cell Death

This protocol is designed to determine if a test compound induces apoptosis or a caspase-independent form of cell death in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in an appropriate solvent)

  • This compound (reconstituted in DMSO to a 10 mM stock solution)[1][10]

  • Vehicle control (solvent for the test compound)

  • DMSO (for this compound control)

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis)

  • Reagents for cell death assessment (e.g., Annexin V-FITC/Propidium Iodide kit, LDH cytotoxicity assay kit, antibodies for Western blotting such as anti-PARP, anti-cleaved caspase-3)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer, plate reader, or Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.

  • Pre-treatment with this compound:

    • For the groups receiving the caspase inhibitor, pre-treat the cells with this compound at a final concentration of 10-50 µM for 30-60 minutes.[9][10] The optimal concentration should be determined empirically for your cell line.

    • Include a vehicle control for this compound (e.g., 0.1% DMSO).

  • Treatment with Test Compound:

    • Add the test compound at the desired concentration to the appropriate wells.

    • Set up the following experimental groups:

      • Vehicle Control (cells + medium + vehicle for compound + vehicle for inhibitor)

      • Test Compound only

      • This compound only

      • Test Compound + this compound

  • Incubation: Incubate the plates for a duration appropriate for the expected mode of cell death (typically 6-48 hours).

  • Assessment of Cell Death:

    • Flow Cytometry (Annexin V/Propidium Iodide Staining):

      • Harvest cells (including floating cells).

      • Wash with cold PBS.

      • Resuspend in Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze by flow cytometry.

    • LDH Cytotoxicity Assay:

      • Collect cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate dehydrogenase from damaged cells.

    • Western Blotting:

      • Lyse cells and collect protein extracts.

      • Perform SDS-PAGE and transfer proteins to a membrane.

      • Probe with primary antibodies against markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) and loading controls (e.g., β-actin, GAPDH).

      • Incubate with appropriate secondary antibodies and visualize bands.

Interpretation of Results:

  • Caspase-Dependent Apoptosis: The test compound induces cell death (e.g., increased Annexin V positive cells, PARP cleavage) that is significantly reduced in the presence of this compound.

  • Caspase-Independent Cell Death: The test compound induces cell death that is not prevented by this compound. In this case, markers of necroptosis (e.g., MLKL phosphorylation) or other non-apoptotic pathways should be investigated.

  • No Cytotoxicity: The test compound does not induce significant cell death compared to the vehicle control.

Protocol 2: Preparation and Storage of this compound

Preparation of Stock Solution:

  • This compound is typically supplied as a lyophilized powder.

  • To prepare a 10 mM stock solution, reconstitute the powder in high-purity DMSO.[1][10] For example, dissolve 1 mg of this compound (MW: 513.77 g/mol ) in 195 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

Storage:

  • Store the lyophilized powder at -20°C.

  • The reconstituted 10 mM stock solution in DMSO is stable for up to 6 months when stored at -20°C.[10]

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes before freezing.[10]

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should not exceed 0.2-1% to avoid solvent-induced toxicity.[1][10]

  • The optimal concentration of this compound and incubation time can vary depending on the cell type, the nature of the death stimulus, and the specific experimental conditions. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your system.

  • When investigating caspase-independent cell death, it is crucial to include positive controls for both apoptosis and the suspected non-apoptotic pathway, if known. For example, a known apoptosis inducer like staurosporine can be used as a positive control for caspase-dependent cell death, while a combination of TNF-α, SMAC mimetic, and a caspase inhibitor can be used to induce necroptosis.

References

Application Notes and Protocols for (R)-Q-VD-OPh in In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (R)-Q-VD-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] Its ability to cross the blood-brain barrier and its low in vivo toxicity make it a valuable tool for studying the role of apoptosis in neurological disorders and for evaluating therapeutic strategies aimed at preventing neuronal cell death.[2][4][5] This document provides a comprehensive overview of its application in in vivo neuroprotection studies, summarizing effective dosages across various models and offering detailed experimental protocols.

Quantitative Data Summary

The effective in vivo dose of this compound can vary depending on the animal model, the nature of the neurological insult, and the treatment regimen. The following table summarizes dosages and outcomes from several key neuroprotection studies.

Animal ModelNeurological Insult ModelThis compound Dose (mg/kg)Route of Admin.Dosing RegimenKey Neuroprotective Outcomes
Mouse (C57Bl/6, Neonatal) Hypoxia-Ischemia (HI) / Stroke10 mg/kgIntraperitoneal (i.p.)Two acute doses (12h and 36h post-HI)Reduced caspase-3 activity by 23%; Decreased proinflammatory chemokines.[1][4]
Mouse (C57Bl/6, Neonatal) Hypoxia-Ischemia (HI) / Stroke10 mg/kgIntraperitoneal (i.p.)Chronic daily injections for 14 days (starting 12h post-HI)Reduced total brain tissue loss by 31.3%; Transiently improved sensorimotor function.[1][4]
Rat (P7) Neonatal Stroke (Focal Ischemia)1 mg/kgIntraperitoneal (i.p.)Single dose post-ischemiaSignificantly reduced infarct volume; Inhibited caspase-1 and -3 cleavage.[6]
Mouse (TgCRND8) Alzheimer's Disease (AD)10 mg/kgIntraperitoneal (i.p.)Prophylactic; 3 times a week for 3 monthsPrevented caspase-7 activation; Limited tau pathological changes.[7]
Rat (Wistar Albino) Spinal Cord Injury (SCI)0.4 mg/kgIntraperitoneal (i.p.)Not specifiedGreatly reduced the number of apoptotic (TUNEL-positive) cells in the injured spinal cord.[8]
General Recommendation Various20 mg/kgIntraperitoneal (i.p.)Model-dependentGeneral starting dose recommended by suppliers for in vivo applications.[1][2]

Experimental Protocols

Reagent Preparation: this compound Working Solution

This compound is poorly soluble in aqueous solutions. The following protocol is a general guideline; refer to specific publications for model-specific variations.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), high purity (>99.9%)

    • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

    • Sterile, low-adhesion microcentrifuge tubes

  • Stock Solution (e.g., 10 mM):

    • Aseptically, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • To prepare a 10 mM stock solution from 1 mg of this compound (MW: ~513.5 g/mol ), add 195 µL of pure DMSO.[1]

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock is stable for several months when stored properly.

  • Working Solution for Injection (Example for 10 mg/kg dose in a 25g mouse):

    • Calculate the required dose:

      • Dose = 10 mg/kg

      • Mouse weight = 0.025 kg

      • Total this compound needed = 10 mg/kg * 0.025 kg = 0.25 mg

    • Calculate the volume of stock solution:

      • Stock concentration = 1 mg in 195 µL DMSO ≈ 5.13 mg/mL

      • Volume of stock needed = 0.25 mg / 5.13 mg/mL ≈ 48.7 µL

    • Prepare the final injection volume:

      • Many protocols dilute the DMSO stock with saline to reduce solvent toxicity. A common final DMSO concentration is 10%.[1]

      • To achieve a 10% DMSO concentration in a final injection volume of 200 µL:

        • The volume of stock solution (which is ~100% DMSO) needed is calculated based on the dose.

        • A more practical approach is to create a diluted working solution. For example, dilute the 10 mM stock with saline. In a study by Zhu et al., a 1 mg/mL working solution in 10% DMSO was prepared.[1]

        • Protocol based on Zhu et al. (2014):

          • Thaw a single-use aliquot of the stock solution.

          • Dilute the stock solution with sterile saline to achieve a final concentration of 1 mg/mL and a final DMSO concentration of 10%.

          • For a 10 mg/kg dose, inject 10 µL per gram of body weight (e.g., a 25g mouse receives 250 µL).

    • Vehicle Control: Prepare a vehicle solution with the same final concentration of DMSO in saline (e.g., 10% DMSO) to inject into control animals.

Administration Protocol: Intraperitoneal (i.p.) Injection
  • Procedure:

    • Properly restrain the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

    • Position the animal to expose the abdomen, tilting it slightly head-down to move organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Use a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice).

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.

    • Slowly inject the prepared this compound working solution or vehicle control.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Visualizations: Pathways and Workflows

Mechanism of Action: Pan-Caspase Inhibition

The primary mechanism of this compound is the inhibition of caspases, which are key proteases in the apoptotic cell death cascade. By blocking both initiator caspases (like Caspase-8 and -9) and executioner caspases (like Caspase-3), it prevents the downstream cleavage of cellular substrates that leads to cell death.

G cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Targets Trauma Trauma Caspase8 Caspase-8 Trauma->Caspase8 activate Caspase9 Caspase-9 Trauma->Caspase9 activate Ischemia Ischemia Ischemia->Caspase8 activate Ischemia->Caspase9 activate Neurotoxins Neurotoxins Neurotoxins->Caspase8 activate Neurotoxins->Caspase9 activate Caspase3 Caspase-3 Caspase8->Caspase3 activate Caspase9->Caspase3 activate PARP PARP Caspase3->PARP cleave Cytoskeletal Proteins Cytoskeletal Proteins Caspase3->Cytoskeletal Proteins cleave Apoptosis Apoptosis PARP->Apoptosis Cytoskeletal Proteins->Apoptosis QVD This compound QVD->Caspase8 inhibits QVD->Caspase9 inhibits QVD->Caspase3 inhibits G cluster_endpoints Endpoint Analysis Options start Animal Acclimation & Baseline Measurements model Induction of Neurological Injury (e.g., Stroke, TBI, SCI) start->model grouping Randomization into Groups (Vehicle vs. Q-VD-OPh) model->grouping treatment Drug Administration (i.p. injection of Q-VD-OPh or Vehicle) grouping->treatment monitoring Post-Injury Monitoring & Behavioral Testing treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology (Infarct Volume, Lesion Size) endpoint->histology biochem Biochemistry (Caspase Activity, Western Blot) endpoint->biochem ihc Immunohistochemistry (Apoptotic Markers, Neuronal Counts) endpoint->ihc data Data Analysis & Interpretation histology->data biochem->data ihc->data

References

Application Notes and Protocols for Determining the Long-Term Stability of (R)-Q-VD-OPh in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, a potent and cell-permeable pan-caspase inhibitor, is widely utilized in apoptosis research to prevent programmed cell death.[1][2][3] Its efficacy in long-term cell culture experiments is contingent upon its stability under physiological conditions. These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in commonly used cell culture media. Understanding the stability profile is critical for accurate experimental design and interpretation of results, ensuring that the observed biological effects are attributable to the active compound at a known concentration over the desired experimental duration.

This compound, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a third-generation caspase inhibitor known for its broad-spectrum activity, high potency, and low cytotoxicity compared to earlier generations of caspase inhibitors.[1][3] While stock solutions of this compound in DMSO are reported to be stable for up to six months when stored at -20°C, its stability in aqueous, protein-rich cell culture media at 37°C is less well-documented.[1] Factors such as pH, temperature, enzymatic activity, and interactions with media components can potentially lead to its degradation over time.

This document outlines two primary methodologies for evaluating the stability of this compound: a chemical quantification approach using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and a functional assessment based on its caspase-inhibitory activity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the stability of this compound in different cell culture media over a 72-hour period. This data is intended to be illustrative of the expected outcomes from the protocols described herein.

Table 1: Stability of this compound (20 µM) in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
020.0100
419.899
819.597.5
2418.693
4817.286
7215.879

Table 2: Stability of this compound (20 µM) in RPMI-1640 with 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
020.0100
419.999.5
819.698
2418.894
4817.587.5
7216.281

Table 3: Functional Stability of this compound (20 µM) in Cell Culture Medium

Incubation Time (hours)% Caspase-3 Inhibition
098
2491
4884
7275

Signaling Pathways and Experimental Workflows

Caspase Activation Pathway and Inhibition by this compound

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Apoptosome Apoptosome Procaspase-9->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes QVD-OPh QVD-OPh QVD-OPh->Caspase-8 QVD-OPh->Caspase-9 QVD-OPh->Caspase-3

Caption: Caspase activation pathways and the inhibitory action of this compound.

Experimental Workflow for Chemical Stability Assessment

G Prepare Stock Solution Prepare Stock Solution Spike Cell Culture Media Spike Cell Culture Media Prepare Stock Solution->Spike Cell Culture Media Incubate at 37C Incubate at 37C Spike Cell Culture Media->Incubate at 37C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37C->Collect Aliquots at Time Points Sample Preparation Sample Preparation Collect Aliquots at Time Points->Sample Preparation HPLC or LC-MS Analysis HPLC or LC-MS Analysis Sample Preparation->HPLC or LC-MS Analysis Data Analysis Data Analysis HPLC or LC-MS Analysis->Data Analysis Determine % Remaining Determine % Remaining Data Analysis->Determine % Remaining

Caption: Workflow for assessing the chemical stability of this compound.

Experimental Protocols

Protocol 1: Chemical Stability Assessment of this compound using HPLC/LC-MS

Objective: To quantify the concentration of this compound in cell culture media over time to determine its chemical stability.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC/LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.14 mg of this compound (MW: 513.49 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C.

  • Preparation of Spiked Cell Culture Media:

    • Prepare the desired cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Warm the medium to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 20 µM). To do this, add 2 µL of the 10 mM stock solution to 1 mL of medium.

    • Gently mix the solution.

  • Incubation and Sampling:

    • Dispense 1 mL aliquots of the spiked medium into sterile microcentrifuge tubes.

    • Immediately take a sample for the T=0 time point.

    • Place the remaining tubes in a 37°C incubator.

    • Collect samples at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each time point, transfer 100 µL of the incubated medium to a new microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute this compound (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm) for HPLC, or by mass spectrometry for LC-MS.

    • Inject a standard curve of this compound in the same medium to quantify the concentrations in the samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Functional Stability Assessment of this compound using a Caspase Activity Assay

Objective: To determine the functional stability of this compound by measuring its ability to inhibit caspase activity after incubation in cell culture media.

Materials:

  • This compound

  • Cell culture medium

  • Recombinant active caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Preparation and Incubation of this compound in Media:

    • Prepare spiked cell culture media with the desired concentration of this compound (e.g., 20 µM) as described in Protocol 1.

    • Incubate the media at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Caspase Inhibition Assay:

    • At each time point, take an aliquot of the incubated this compound-containing medium.

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • A fixed amount of recombinant active caspase-3

      • An aliquot of the incubated this compound-containing medium (or fresh this compound for a positive control, and medium without inhibitor for a negative control).

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the caspase.

    • Initiate the reaction by adding the caspase-3 fluorogenic substrate.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC).

  • Data Analysis:

    • Determine the rate of substrate cleavage (slope of the fluorescence versus time curve).

    • Calculate the percentage of caspase inhibition for each sample relative to the uninhibited control.

    • Plot the percentage of inhibition as a function of the incubation time of this compound in the cell culture medium.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to assess the long-term stability of this compound in their specific cell culture systems. By understanding the stability profile of this critical reagent, scientists can ensure the reliability and reproducibility of their experimental findings in the field of apoptosis research. It is recommended to perform these stability checks, particularly for long-term experiments, to maintain the desired effective concentration of the inhibitor throughout the study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Q-VD-OPh for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of (R)-Q-VD-OPh, a potent pan-caspase inhibitor, for various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Quinoline-Val-Asp-OPh) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is designed to inhibit a broad range of caspases, which are key proteases involved in the execution phase of apoptosis, or programmed cell death.[3][4] Its mechanism of action involves irreversibly binding to the catalytic site of caspase enzymes, thereby preventing them from cleaving their substrates and halting the apoptotic cascade.[5] Q-VD-OPh is considered a next-generation caspase inhibitor due to its increased potency, selectivity for caspases over other proteases, and lower toxicity compared to earlier generations of inhibitors like Z-VAD-FMK.[3][6]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

For in vitro applications, a final working concentration of 10-100 µM is typically used.[5] However, this can vary significantly depending on the cell type, the method used to induce apoptosis, and the duration of the experiment.[7] It is highly recommended that each researcher empirically determines the optimal working concentration for their specific experimental system.[5] For some sensitive cell lines or to inhibit specific caspase activities, concentrations as low as 0.05 µM have been shown to be effective.[6]

Q3: Why is it crucial to optimize the Q-VD-OPh concentration for each cell line?

Optimizing the inhibitor concentration is critical for several reasons:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to apoptotic stimuli and to the inhibitor itself.[8]

  • Minimizing Toxicity: While Q-VD-OPh has low toxicity, extremely high concentrations may have off-target effects or cause cellular stress, confounding experimental results.[1]

  • Ensuring Efficacy: The concentration must be sufficient to fully inhibit caspase activity under the specific experimental conditions. In some cases, higher concentrations (e.g., 10 µM) are needed to prevent downstream events like PARP-1 cleavage, even when lower concentrations inhibit caspase-3 activity.[6]

  • Cost-Effectiveness: Using the lowest effective concentration is more economical for large-scale experiments.

Q4: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution, typically 10 mM, in anhydrous, high-purity dimethyl sulfoxide (DMSO).[3][7] To prepare a 10 mM stock, you can dissolve 1 mg of Q-VD-OPh (MW: 513.77 g/mol ) in 195 µL of DMSO.[3][9] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[3][7] Reconstituted Q-VD-OPh in DMSO is generally stable for up to 6 months when stored at ≤ -20°C.[7]

Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.2%, to prevent solvent-induced cytotoxicity.[3][8] It is essential to include a vehicle control (medium with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent.[7]

Q6: How can I confirm that this compound is effectively inhibiting apoptosis in my experiment?

The most direct way to confirm the inhibitory effect of Q-VD-OPh is to perform a caspase activity assay. These assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter.[10] A reduction in the signal in the presence of Q-VD-OPh indicates successful inhibition. Additionally, you can use Western blotting to detect the cleavage of caspase substrates like PARP (poly (ADP-ribose) polymerase).[10] Inhibition of PARP cleavage is a strong indicator of effective caspase inhibition.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of this compound for Various Cell Lines
Cell LineApoptosis InducerEffective ConcentrationReference
JurkatCamptothecin20 µM[3]
JURL-MK1Imatinib Mesylate0.05 µM (for Caspase-3/7), 10 µM (for PARP)[6][11]
HL60SAHA0.05 µM (for Caspase-3/7), 10 µM (for PARP)[6][11]
WEHI 231Actinomycin D5-100 µM[12]
JEG3Not Specified50 µM[12]
MV4-11Not Specified25 µM[12]
SH-SY5YCypermethrin5 µM[12]
Table 2: Example Titration Experiment Setup for a 96-Well Plate
RowQ-VD-OPh Concentration (µM)Apoptosis InducerControl Type
A100Yes-
B50Yes-
C20Yes-
D10Yes-
E5Yes-
F1Yes-
G0YesPositive Control
H0NoVehicle/Untreated Control

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via MTT Cell Viability Assay

This protocol outlines the steps to determine the optimal concentration of Q-VD-OPh by assessing its ability to prevent cell death induced by an apoptotic stimulus.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Apoptosis-inducing agent

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of Q-VD-OPh in complete culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control. Incubate for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent at a predetermined concentration to all wells except the untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[8]

  • MTT Assay: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[13] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the Q-VD-OPh concentration to determine the lowest concentration that provides maximum protection against apoptosis.

Protocol 2: Confirming Caspase-3 Inhibition via Colorimetric Assay

This assay confirms that Q-VD-OPh is inhibiting caspase-3 activity in your cell model.

Materials:

  • Cell lysates from treated and control cells

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the apoptosis inducer in the presence and absence of the determined optimal concentration of Q-VD-OPh. Include an untreated control.

  • Cell Lysis: Harvest and lyse the cells using a supplied lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: Add an equal amount of protein from each lysate to separate wells of a 96-well plate.

  • Substrate Addition: Add the DEVD-pNA substrate to each well.[10]

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The signal is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance values between the different treatment groups. A significant reduction in absorbance in the Q-VD-OPh co-treated group compared to the group treated with the apoptosis inducer alone confirms caspase-3 inhibition.

Troubleshooting Guide

Issue 1: High levels of cell death or cytotoxicity are observed even at expected inhibitory concentrations of Q-VD-OPh.

  • Possible Cause: The cell line may be highly sensitive to the DMSO solvent.

    • Solution: Ensure the final DMSO concentration is ≤ 0.1%.[8] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.

  • Possible Cause: The cell death being observed may be non-apoptotic (e.g., necroptosis).

    • Solution: Q-VD-OPh is specific for caspases and will not inhibit other forms of cell death.[14][15] Consider using markers for other cell death pathways to identify the mechanism.

Issue 2: The inhibition of apoptosis is incomplete.

  • Possible Cause: The concentration of Q-VD-OPh is too low.

    • Solution: Perform a dose-response analysis to determine the IC50 value and the concentration required for maximal inhibition.[8][16] You may need to increase the concentration, especially to inhibit downstream events like PARP cleavage.[6]

  • Possible Cause: The pre-incubation time with the inhibitor was too short.

    • Solution: Increase the pre-incubation time with Q-VD-OPh before adding the apoptotic stimulus to ensure adequate cell permeability and target engagement. A pre-incubation of 30 minutes to 2 hours is common.[9][12]

Issue 3: There is high variability in the results of my cell viability assay.

  • Possible Cause: Uneven cell seeding or inconsistent incubation times.

    • Solution: Ensure a single-cell suspension before seeding and be consistent with all incubation times.[8] Edge effects in 96-well plates can also contribute to variability; consider not using the outer wells for experimental samples.[17]

  • Possible Cause: Improper preparation or storage of the inhibitor.

    • Solution: Prepare fresh dilutions of the inhibitor from a properly stored, aliquoted stock solution for each experiment to ensure its potency.[7]

Visualizations

G Caspase Signaling Pathway and Q-VD-OPh Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis QVD Q-VD-OPh QVD->Caspase8 QVD->Caspase9 QVD->Caspase3

Caption: Q-VD-OPh inhibits apoptosis by targeting initiator and executioner caspases.

G Workflow for Optimizing Q-VD-OPh Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Q-VD-OPh C 3. Pre-incubate cells with Q-VD-OPh B->C D 4. Add Apoptotic Stimulus C->D E 5. Incubate for 24-72 hours D->E F 6. Perform Cell Viability Assay (e.g., MTT) E->F G 7. Measure Absorbance F->G H 8. Plot Viability vs. Concentration G->H I 9. Determine Optimal Concentration H->I G Start Problem: Incomplete Apoptosis Inhibition Concentration Is Q-VD-OPh concentration too low? Start->Concentration Preincubation Is pre-incubation time too short? Concentration->Preincubation No Sol_Concentration Solution: Increase concentration based on dose-response curve. Concentration->Sol_Concentration Yes Mechanism Is cell death non-apoptotic? Preincubation->Mechanism No Sol_Preincubation Solution: Increase pre-incubation time to 1-2 hours. Preincubation->Sol_Preincubation Yes Sol_Mechanism Solution: Investigate other cell death pathways (e.g., necroptosis). Mechanism->Sol_Mechanism Yes

References

Technical Support Center: Troubleshooting Unexpected Cell Death with (R)-Q-VD-OPh

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death when using the pan-caspase inhibitor, (R)-Q-VD-OPh.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] Its primary function is to block apoptosis (programmed cell death) by binding to the catalytic site of a broad range of caspases, including caspases-1, -3, -8, and -9, thereby preventing their activation.[3][4]

Q2: I'm using this compound to inhibit apoptosis, but my cells are still dying. Why is this happening?

While this compound is effective at inhibiting caspase-dependent apoptosis, cells can undergo alternative, caspase-independent forms of programmed cell death.[5][6] The most common of these is necroptosis, a form of regulated necrosis.[7] Therefore, even with complete caspase inhibition, your cells may still die if a necroptotic pathway is activated.

Q3: What is necroptosis and how is it different from apoptosis?

Necroptosis is a regulated form of necrosis that, unlike apoptosis, is independent of caspase activity.[8][9] Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, and is generally considered non-inflammatory.[10] Necroptosis, on the other hand, involves cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response.[7]

Q4: Can this compound actively induce necroptosis?

In some cellular contexts, the inhibition of caspases by compounds like this compound can shunt the cell death signal from apoptosis to necroptosis.[11] This is particularly relevant in systems where death receptor signaling (e.g., via TNF-α) is the initiating stimulus.

Q5: What are the key protein markers I can use to differentiate between apoptosis and necroptosis?

The key protein markers to distinguish between these two pathways are:

  • Apoptosis: Activation of caspases, particularly the cleavage of executioner caspases like Caspase-3.[10]

  • Necroptosis: Phosphorylation of key signaling proteins, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).[11][12]

Troubleshooting Guide

If you are observing unexpected cell death despite the use of this compound, follow this guide to diagnose the underlying cause.

Problem: Cells are dying even in the presence of this compound.

Step 1: Confirm Effective Caspase Inhibition

Before exploring alternative death pathways, it's crucial to ensure that this compound is effectively inhibiting caspases in your experimental system.

  • Recommendation: Perform a Western blot to assess the cleavage of Caspase-3. In an effective inhibition, you should see a significant reduction in the levels of cleaved Caspase-3 in your this compound treated samples compared to the positive control for apoptosis.

Step 2: Investigate the Involvement of Necroptosis

If caspase inhibition is confirmed, the most likely alternative is necroptosis.

  • Recommendation 1: Use a Necroptosis Inhibitor. Co-treat your cells with this compound and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1).[11][13] If this co-treatment rescues cell viability, it strongly suggests that the observed cell death is necroptosis.

  • Recommendation 2: Analyze Necroptosis Markers. Perform a Western blot to detect the phosphorylated forms of RIPK1 (p-RIPK1) and MLKL (p-MLKL). An increase in the levels of these phosphorylated proteins is a hallmark of necroptosis activation.[12]

Step 3: Experimental Workflow for Differentiating Cell Death Pathways

The following diagram illustrates a logical workflow to dissect the cell death mechanism in your experiment.

Troubleshooting Workflow Troubleshooting Unexpected Cell Death A Unexpected Cell Death with this compound B Step 1: Assess Caspase-3 Cleavage (Western Blot) A->B C Is Cleaved Caspase-3 Absent? B->C D Step 2: Co-treat with Necrostatin-1 C->D Yes J Problem: Ineffective this compound treatment. Optimize concentration or incubation time. C->J No E Is Cell Death Inhibited? D->E F Conclusion: Necroptosis is the likely cause of cell death. E->F Yes K Consider other caspase-independent cell death pathways. E->K No G Step 3: Analyze p-RIPK1 and p-MLKL (Western Blot) F->G H Are p-RIPK1/p-MLKL levels elevated? G->H I Confirmation of Necroptosis H->I Yes H->K No

Caption: A logical workflow for troubleshooting unexpected cell death when using this compound.

Quantitative Data Summary

The following table provides recommended concentration ranges for the inhibitors mentioned in this guide. Note that optimal concentrations may vary depending on the cell type and experimental conditions.

InhibitorTargetTypical In Vitro Working ConcentrationReference(s)
This compound Pan-caspase10-100 µM[14]
Necrostatin-1 RIPK1 Kinase10-50 µM[11]

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways for apoptosis and necroptosis, highlighting the points of intervention for this compound and Necrostatin-1.

Apoptosis vs Necroptosis Simplified Apoptosis and Necroptosis Signaling cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Stimulus_A Apoptotic Stimulus Caspase8_A Caspase-8 Stimulus_A->Caspase8_A Caspase3_A Caspase-3 Caspase8_A->Caspase3_A Apoptosis_A Apoptosis Caspase3_A->Apoptosis_A QVD This compound QVD->Caspase8_A QVD->Caspase3_A Stimulus_N Necroptotic Stimulus (e.g., TNF-α + Caspase Inhibition) RIPK1_N RIPK1 Stimulus_N->RIPK1_N RIPK3_N RIPK3 RIPK1_N->RIPK3_N MLKL_N MLKL RIPK3_N->MLKL_N  p Necroptosis_N Necroptosis MLKL_N->Necroptosis_N Nec1 Necrostatin-1 Nec1->RIPK1_N

Caption: Simplified signaling pathways for apoptosis and necroptosis.

Experimental Protocols

Protocol 1: Western Blot for Cleaved Caspase-3, p-RIPK1, and p-MLKL

This protocol describes the detection of key markers for apoptosis and necroptosis by Western blot.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved Caspase-3, anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results:

  • Apoptosis: A distinct band for cleaved Caspase-3 will be present.

  • Necroptosis: Bands for p-RIPK1 and p-MLKL will be detected.

  • No Apoptosis or Necroptosis: No significant signal for the above markers.

Protocol 2: Cell Viability Assay with Inhibitors

This protocol outlines how to use this compound and Necrostatin-1 to differentiate between apoptosis and necroptosis based on cell viability.

Materials:

  • Cells in culture

  • Apoptosis/Necroptosis-inducing stimulus

  • This compound

  • Necrostatin-1

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with one of the following for 1-2 hours:

    • Vehicle control (e.g., DMSO)

    • This compound (e.g., 20 µM)

    • Necrostatin-1 (e.g., 30 µM)

    • This compound + Necrostatin-1

  • Add the apoptosis/necroptosis-inducing stimulus to the appropriate wells.

  • Incubate for a predetermined time (e.g., 6-24 hours).

  • Measure cell viability using your chosen reagent according to the manufacturer's instructions.

Interpretation of Results:

Treatment GroupCell Viability OutcomeInterpretation
Stimulus + this compoundLowCell death is likely caspase-independent (e.g., necroptosis).
Stimulus + Necrostatin-1HighCell death is likely necroptosis.
Stimulus + this compound + Necrostatin-1HighCell death is necroptosis, which was unmasked by caspase inhibition.
Stimulus + this compoundHighCell death is primarily apoptosis.

References

potential off-target effects of (R)-Q-VD-OPh in signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Q-VD-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this pan-caspase inhibitor in signaling pathways. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. Its primary function is to block apoptosis by covalently binding to the catalytic site of a broad range of caspases, the key executioners of programmed cell death. It is considered a next-generation caspase inhibitor with increased potency and reduced toxicity compared to older inhibitors like Z-VAD-FMK.[1][2]

Q2: What is known about the selectivity of this compound? Does it inhibit other proteases?

This compound is reported to have high selectivity for caspases over other cysteine proteases.[1] Unlike first-generation pan-caspase inhibitors such as Z-VAD-FMK, which have been shown to interact with other cysteine proteases like cathepsins B, H, and L, this compound is described as a "true pancaspase inhibitor that has been shown to bind only with caspases".[3] However, specific quantitative data, such as IC50 or Ki values for this compound against a broad panel of non-caspase proteases (e.g., cathepsins, calpains), is not extensively available in peer-reviewed literature.

Q3: Can this compound affect signaling pathways other than apoptosis?

While the primary effect of this compound is the inhibition of caspase-mediated apoptosis, the potential for off-target effects on other signaling pathways should always be a consideration in experimental design. For instance, some older caspase inhibitors have been shown to affect pathways like NF-κB. To date, there is a lack of specific studies directly investigating the impact of this compound on major signaling pathways such as NF-κB or autophagy. One study in human neutrophils suggested that autophagy is not significantly altered by Q-VD-OPh.[4] Researchers should, therefore, include appropriate controls to rule out potential off-target effects in their specific experimental systems.

Q4: What is a suitable negative control for experiments using this compound?

A commonly used negative control for Q-VD-OPh is Q-VE-OPh. In this molecule, the critical aspartic acid (D) residue, recognized by caspases, is replaced with glutamic acid (E). This single amino acid substitution renders the compound unable to inhibit caspases while maintaining a similar chemical structure, making it an excellent control for assessing off-target effects.[3]

Data Presentation

Table 1: On-Target Activity of this compound Against Various Caspases

Caspase TargetIC50 (nM)Reference(s)
Caspase-125 - 400[3]
Caspase-325 - 400[3]
Caspase-748
Caspase-825 - 400[3]
Caspase-925 - 400[3]
Caspase-1025 - 400
Caspase-1225 - 400

Table 2: Template for Off-Target Selectivity Profile of this compound

Protease ClassProtease TargetIC50 (µM) or % Inhibition @ [X µM]
Cysteine Proteases Cathepsin BData to be determined by the user
Cathepsin LData to be determined by the user
Cathepsin KData to be determined by the user
Cathepsin SData to be determined by the user
Calpain-1Data to be determined by the user
Calpain-2Data to be determined by the user
Serine Proteases TrypsinData to be determined by the user
ChymotrypsinData to be determined by the user
ThrombinData to be determined by the user
Aspartic Proteases PepsinData to be determined by the user
BACE1Data to be determined by the user

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Unexpected cellular phenotype observed with this compound treatment that is inconsistent with apoptosis inhibition. 1. Off-target inhibition of other cellular proteases. 2. This compound is affecting a signaling pathway independent of its caspase-inhibitory activity. 3. Cellular stress response to high concentrations of the inhibitor or solvent (DMSO).1. Perform a protease selectivity screen to identify potential off-target proteases (see Experimental Protocol 1). 2. Investigate the effect of this compound on key signaling pathways, such as NF-κB (see Experimental Protocol 2). 3. Include a negative control (Q-VE-OPh) in your experiments to distinguish between caspase-dependent and off-target effects. 4. Perform a dose-response curve to determine the minimal effective concentration of this compound. 5. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Incomplete inhibition of apoptosis with this compound. 1. Insufficient concentration of the inhibitor. 2. Inadequate pre-incubation time. 3. Degradation of the inhibitor in the culture medium. 4. The observed cell death is caspase-independent (e.g., necroptosis, ferroptosis).1. Titrate this compound to determine the optimal concentration for your cell type and stimulus. 2. Pre-incubate cells with this compound for at least 30-60 minutes before inducing apoptosis. 3. Prepare fresh stock solutions of the inhibitor and add it fresh to the culture medium for long-term experiments. 4. Use alternative cell death markers to confirm the cell death pathway (e.g., RIPK1/RIPK3 phosphorylation for necroptosis, lipid peroxidation for ferroptosis).
Variability in experimental results with this compound. 1. Inconsistent inhibitor concentration. 2. Cell passage number and health. 3. Differences in experimental timing.1. Prepare and aliquot stock solutions to ensure consistent dosing. 2. Use cells within a defined passage number range and ensure high viability before starting the experiment. 3. Standardize all incubation times and experimental procedures.

Experimental Protocols

Protocol 1: In Vitro Protease Inhibitor Profiling

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of purified proteases using a fluorescence-based assay.

Materials:

  • Purified recombinant proteases (e.g., Cathepsin L, Calpain-1)

  • Fluorogenic peptide substrates specific for each protease

  • Assay buffer specific for each protease

  • This compound

  • DMSO (for inhibitor dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute purified proteases and fluorogenic substrates in their respective assay buffers according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in the appropriate assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well black microplate, add the diluted this compound or vehicle control to each well.

    • Add the purified protease to each well and mix gently.

    • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Add the specific fluorogenic substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified period.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor and the vehicle control.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

experimental_workflow_protease_profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions incubate Incubate Protease with Inhibitor prep_inhibitor->incubate prep_enzyme Prepare Purified Protease prep_enzyme->incubate prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for in vitro protease inhibitor profiling.
Protocol 2: Analysis of NF-κB Activation by Western Blot for p65 Translocation

This protocol details a method to assess if this compound affects the activation of the NF-κB pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound

  • NF-κB activating stimulus (e.g., TNF-α, LPS)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate time (e.g., 30 minutes). Include an unstimulated control.

  • Subcellular Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each fraction and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensity for p65 in both the nuclear and cytoplasmic fractions.

    • Use Lamin B1 and GAPDH as loading and fractionation controls to ensure the purity of the nuclear and cytoplasmic fractions, respectively.

    • Compare the nuclear-to-cytoplasmic p65 ratio across different treatment conditions to determine if this compound affects NF-κB translocation.

nfkb_pathway_analysis cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_data Data Interpretation cell_plating Plate Cells inhibitor_treatment Treat with this compound cell_plating->inhibitor_treatment stimulus Stimulate with NF-κB Activator inhibitor_treatment->stimulus fractionation Nuclear/Cytoplasmic Fractionation stimulus->fractionation protein_quant Protein Quantification fractionation->protein_quant western_blot Western Blot (p65, Lamin B1, GAPDH) protein_quant->western_blot quantify_bands Quantify Band Intensity western_blot->quantify_bands analyze_ratio Analyze Nuclear/Cytoplasmic p65 Ratio quantify_bands->analyze_ratio

Experimental workflow for analyzing NF-κB p65 translocation.

signaling_pathway_nfkb cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tak1 TAK1 tnfr->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression Activates qvd_oph This compound (Potential Off-Target) qvd_oph->tak1 ? qvd_oph->ikk ?

Potential off-target sites of this compound in the NF-κB pathway.

References

Technical Support Center: Troubleshooting (R)-Q-VD-OPh Ineffective Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where (R)-Q-VD-OPh does not appear to be effectively inhibiting apoptosis. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit apoptosis?

This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the execution phase of apoptosis.[2] By inhibiting caspases, Q-VD-OPh is designed to block the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][4] It is considered more effective and less toxic than older generations of pan-caspase inhibitors like Z-VAD-FMK.[1][4]

Q2: At what concentration should I be using Q-VD-OPh?

The optimal concentration of Q-VD-OPh can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. Each researcher should empirically determine the optimal working concentration for their specific model system.

Q3: How should I store and handle Q-VD-OPh?

Proper storage and handling are critical for maintaining the inhibitor's activity.

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability (stable for at least one year).[1]

  • Stock Solution: Reconstitute the lyophilized powder in high-purity DMSO to create a stock solution (e.g., 10 mM).[5] This stock solution can be stored at -20°C for up to 6 months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: I'm still observing cell death even in the presence of Q-VD-OPh. What could be the reason?

If Q-VD-OPh is not effectively inhibiting cell death, it is possible that a caspase-independent cell death pathway is being activated.[6][7] These pathways can be initiated by various stimuli and proceed without the involvement of caspases. Key mediators of caspase-independent apoptosis include Apoptosis-Inducing Factor (AIF) and Endonuclease G, which translocate from the mitochondria to the nucleus to induce DNA fragmentation.[6][8] Other forms of programmed cell death, such as necroptosis, may also be occurring.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: No or weak inhibition of apoptosis.
Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Titrate Q-VD-OPh across a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal concentration for your specific cell line and apoptosis inducer.
Incorrect Timing of Inhibitor Addition Add Q-VD-OPh to your cell culture 30 minutes to 1 hour before introducing the apoptosis-inducing agent to allow for sufficient cell permeability and target engagement.[3]
Degraded Inhibitor Ensure that the Q-VD-OPh has been stored correctly and is within its expiration date. Prepare a fresh stock solution from lyophilized powder.
Caspase-Independent Cell Death Investigate the involvement of caspase-independent pathways. You can assess this by examining the localization of AIF or Endonuclease G, or by using inhibitors of other cell death pathways, such as necrostatin-1 for necroptosis.[3]
High DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.2% to 1.0%) to avoid solvent-induced toxicity that could be mistaken for apoptosis.[2]
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell culture conditions, including cell density, passage number, and media composition.[9] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[10]
Improper Sample Handling Handle cells gently to avoid mechanical stress that can induce cell death.[10]
Inconsistent Reagent Preparation Prepare fresh dilutions of Q-VD-OPh and apoptosis-inducing agents for each experiment.

Quantitative Data Summary

ParameterValueReference(s)
In Vitro Working Concentration 10 - 100 µM (should be empirically determined)
In Vivo Recommended Dose 20 mg/kg (up to 120 mg/kg reported without toxicity in mice)
IC50 for various caspases 25 - 400 nM for caspases-1, -3, -8, and -9[3][11]
Storage (Lyophilized) -20°C (stable for at least 1 year)[1]
Storage (DMSO Stock) -20°C (stable for up to 6 months)

Experimental Protocols

Protocol 1: Determination of Optimal Q-VD-OPh Concentration
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of your Q-VD-OPh stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 50, 100 µM).

  • Pre-incubation: Add the different concentrations of Q-VD-OPh to the appropriate wells and incubate for 1 hour at 37°C and 5% CO2.

  • Apoptosis Induction: Add the apoptosis-inducing agent at a predetermined concentration to all wells except for the negative control.

  • Incubation: Incubate the plate for a duration appropriate for your apoptosis induction model.

  • Apoptosis Assay: Assess the level of apoptosis using a standard method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.

  • Data Analysis: Determine the lowest concentration of Q-VD-OPh that provides maximal inhibition of apoptosis.

Protocol 2: Investigation of Caspase-Independent Cell Death
  • Experimental Setup: Prepare four groups of cells:

    • Untreated Control

    • Apoptosis Inducer Only

    • Q-VD-OPh + Apoptosis Inducer

    • Inhibitor of Caspase-Independent Pathway (e.g., Necrostatin-1 for necroptosis) + Apoptosis Inducer

  • Inhibitor Pre-incubation: Pre-incubate the cells with Q-VD-OPh or the alternative inhibitor for 1 hour.

  • Apoptosis Induction: Add the apoptosis-inducing agent.

  • Cell Death Analysis: Assess cell viability and the mode of cell death. This can include:

    • Microscopy: Observe cell morphology for signs of apoptosis (cell shrinkage, membrane blebbing) versus necrosis (cell swelling, membrane rupture).

    • Flow Cytometry: Use Annexin V/PI staining. A population of Annexin V positive and PI negative cells indicates apoptosis, while PI positive cells may indicate late apoptosis or necrosis.

    • Western Blotting: Analyze the cleavage of PARP (a caspase-3 substrate) and the expression/localization of proteins involved in caspase-independent pathways (e.g., AIF).

Visualizations

Caspase_Dependent_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis QVD_OPh This compound QVD_OPh->Caspase9 QVD_OPh->Caspase3

Caption: Caspase-dependent intrinsic apoptosis pathway and the inhibitory action of this compound.

Caspase_Independent_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria AIF AIF (translocation to nucleus) Mitochondria->AIF EndoG Endonuclease G (translocation to nucleus) Mitochondria->EndoG DNA_Fragmentation Large-scale DNA Fragmentation AIF->DNA_Fragmentation EndoG->DNA_Fragmentation Cell_Death Caspase-Independent Cell Death DNA_Fragmentation->Cell_Death QVD_OPh This compound

Caption: Caspase-independent cell death pathway, which is not inhibited by this compound.

Troubleshooting_Workflow Start Start: this compound Ineffective Check_Concentration Optimize Q-VD-OPh Concentration Start->Check_Concentration Check_Timing Verify Inhibitor Pre-incubation Time Check_Concentration->Check_Timing No Improvement Success Apoptosis Inhibited Check_Concentration->Success Improved Inhibition Check_Reagent Confirm Reagent Viability Check_Timing->Check_Reagent No Improvement Check_Timing->Success Improved Inhibition Investigate_CID Investigate Caspase- Independent Death Check_Reagent->Investigate_CID No Improvement Check_Reagent->Success Improved Inhibition Conclusion_CID Conclusion: Caspase- Independent Pathway Likely Active Investigate_CID->Conclusion_CID

References

issues with (R)-Q-VD-OPh solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Q-VD-OPh

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues related to the solubility and precipitation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound, also known as Quinoline-Val-Asp(non-O-methylated)-OPH, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] Its primary function is to block the activity of a broad range of caspase enzymes, which are key mediators of apoptosis (programmed cell death).[1][3] By inhibiting caspases, Q-VD-OPh effectively prevents apoptotic cell death, making it a valuable tool for studying cellular death pathways in various research fields, including oncology and neurodegeneration.[4][5][6] It is considered a next-generation inhibitor with improved potency and lower toxicity compared to older inhibitors like Z-VAD-FMK.[3][7]

Q2: What is the best solvent for dissolving this compound?

The most highly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] The compound is highly soluble in DMSO, with concentrations of 100 mg/mL (194.75 mM) being achievable.[8][9] Ethanol is another viable solvent.[4][5][10] The compound is insoluble in water.[4][10]

Q3: Why is it critical to use fresh, anhydrous DMSO?

DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[8][9] This absorbed water can significantly decrease the solubility of hydrophobic compounds like Q-VD-OPh, leading to precipitation issues either in the stock solution or upon further dilution.[8][9] Always use a new, unopened bottle or a properly stored anhydrous grade of DMSO for preparing your stock solutions.

Q4: How should I prepare a stock solution?

To prepare a standard 10 mM stock solution, you can dissolve 1 mg of this compound powder in approximately 195 µL of high-purity DMSO.[2][3] Ensure the compound is completely dissolved by vortexing. If needed, gentle warming or brief sonication can be applied.[9][10]

Q5: How should I store the lyophilized powder and the stock solution?

  • Lyophilized Powder: Store the powder desiccated at -20°C for long-term stability (up to 3 years).[1][8]

  • Stock Solutions: After reconstitution in DMSO, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[8][11]

Q6: What is a typical working concentration for cell culture experiments?

For in vitro cell-based assays, the final working concentration of Q-VD-OPh typically ranges from 10 µM to 100 µM.[1][2] However, the optimal concentration can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[2] It is always recommended to perform a dose-response titration to determine the most effective concentration for your specific experimental system.[3]

Troubleshooting Guide

Problem: I see a precipitate in my DMSO stock solution.

  • Possible Cause 1: Low-Quality or "Wet" DMSO.

    • Solution: Discard the solution and prepare a fresh stock using a new vial of high-purity, anhydrous DMSO.[8][9]

  • Possible Cause 2: Solution Froze and Precipitated.

    • Solution: Before use, allow the vial to equilibrate to room temperature.[11] If a precipitate is visible, gently warm the solution to 37°C and vortex or sonicate briefly until the solid is completely redissolved.[10] Always ensure the solution is clear before making dilutions.

  • Possible Cause 3: Repeated Freeze-Thaw Cycles.

    • Solution: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution immediately after initial preparation.[2][3]

Problem: A precipitate forms immediately after adding Q-VD-OPh to my cell culture medium.

  • Possible Cause 1: Poor Aqueous Solubility.

    • Solution: Q-VD-OPh is not soluble in aqueous solutions like cell culture media.[4][10] When a highly concentrated DMSO stock is added directly to the medium, the compound can "crash out" of solution. To prevent this, add the stock solution to your media drop-by-drop while vortexing or swirling the tube to ensure rapid and even dispersion.

  • Possible Cause 2: Final DMSO Concentration is Too High.

    • Solution: The final concentration of DMSO in your culture medium should be kept low, ideally below 0.2% and not exceeding 1.0%, as higher concentrations can be toxic to cells and may also contribute to precipitation.[2][3] If your protocol requires a high concentration of Q-VD-OPh, consider preparing a more concentrated initial stock solution in DMSO to minimize the final solvent volume added to your culture.

  • Possible Cause 3: Interaction with Media Components.

    • Solution: Temperature shifts and interactions between salts and proteins in complex media can sometimes cause precipitation.[12] Ensure your medium is fully warmed to 37°C before adding the inhibitor. Add the inhibitor to a small volume of medium first, ensure it is mixed well, and then add this pre-diluted solution to the final culture volume.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum SolubilityMolar Concentration (Approx.)Notes
DMSO ≥100 mg/mL[8][9]~195 mMUse fresh, anhydrous DMSO. Sonication may be required.[9]
Ethanol ≥28.75 mg/mL[4][5]~56 mMA viable alternative to DMSO for stock preparation.
Water Insoluble[4][10]N/ADo not attempt to dissolve directly in water or aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial containing the lyophilized this compound powder to warm to room temperature before opening.

  • Solvent Addition: Using a calibrated micropipette, add 195 µL of high-purity, anhydrous DMSO to the vial containing 1 mg of Q-VD-OPh.[2][3] This will yield a final concentration of 10 mM.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to ensure full dissolution.[9]

  • Aliquoting and Storage: Immediately prepare single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[8]

Protocol 2: Preparation of a 20 µM Working Solution for Cell Culture

  • Thaw Stock: Retrieve a single aliquot of the 10 mM Q-VD-OPh stock solution from the -80°C freezer and thaw it at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C in a water bath.

  • Dilution: To prepare a 20 µM final concentration in a 10 mL culture volume, you will need to perform a 1:500 dilution. Add 20 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

    • Best Practice: To avoid precipitation, add the 20 µL of stock solution slowly to the medium while gently swirling the flask or tube. This ensures rapid mixing and prevents localized high concentrations of DMSO.

  • Application: Immediately add the inhibitor-containing medium to your cells. For optimal results, pre-incubate the cells with the Q-VD-OPh for 30-60 minutes before adding the apoptotic stimulus.[3][8]

Visualizations

G start Precipitation Observed in Q-VD-OPh Solution? stock_sol In DMSO Stock Solution start->stock_sol Yes media_sol In Aqueous Cell Culture Medium start->media_sol Yes warm Warm solution to 37°C and vortex/sonicate stock_sol->warm check_dilution Was stock added slowly to pre-warmed medium with vigorous mixing? media_sol->check_dilution check_dmso Is DMSO Anhydrous and High-Purity? remake ACTION: Discard and remake stock with fresh, anhydrous DMSO check_dmso->remake No/Unsure aliquot BEST PRACTICE: Aliquot new stock to avoid repeat freeze-thaw cycles check_dmso->aliquot Yes warm->check_dmso Still Precipitated success Problem Resolved warm->success Dissolved remake->aliquot aliquot->success retry_dilution ACTION: Retry dilution, adding stock drop-wise while swirling check_dilution->retry_dilution No check_dmso_conc Is final DMSO concentration <0.2%? check_dilution->check_dmso_conc Yes retry_dilution->success adjust_conc ACTION: Adjust stock concentration to lower final DMSO volume check_dmso_conc->adjust_conc No check_dmso_conc->success Yes adjust_conc->success

Caption: Troubleshooting workflow for Q-VD-OPh precipitation issues.

G stimulus Apoptotic Stimulus (e.g., Staurosporine, Chemotherapy) pathways Activates Intrinsic & Extrinsic Pathways stimulus->pathways caspases Pro-Caspases (e.g., 8, 9, 3, 7) pathways->caspases active_caspases Active Caspases caspases->active_caspases Activation substrates Cleavage of Cellular Substrates (e.g., PARP) active_caspases->substrates qvd This compound qvd->active_caspases INHIBITION apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Mechanism of action for this compound in blocking apoptosis.

References

minimizing (R)-Q-VD-OPh toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity of the pan-caspase inhibitor (R)-Q-VD-OPh in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of a broad range of caspases, which are key proteases involved in the apoptotic cell death pathways.[1][2] By inhibiting caspases, this compound effectively prevents cells from undergoing apoptosis. It is considered a third-generation caspase inhibitor with improved potency and reduced toxicity compared to older inhibitors like Z-VAD-FMK.[1][3]

Q2: Is this compound toxic in long-term experiments?

A2: this compound is generally considered to have minimal toxicity, even at high concentrations and during long-term administration.[1][4] In vivo studies in animal models have shown no reported side effects with daily administration for up to four months.[4] However, long-term inhibition of caspases, which have roles in normal cellular functions beyond apoptosis, could theoretically disrupt cellular homeostasis.[2][4] Additionally, in the presence of a strong apoptotic stimulus, prolonged caspase inhibition may lead to a switch from apoptotic to necrotic cell death.

Q3: What are the recommended working concentrations for this compound?

A3: The optimal working concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[5] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific model.[3] For in vitro applications, a typical starting range is 5-20 µM.[4][5]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder or in a DMSO solution.[3] It is recommended to reconstitute the lyophilized powder in high-purity DMSO to create a stock solution (e.g., 10 mM).[3][5] This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][5] Reconstituted stock solutions in DMSO are generally stable for up to 6 months at -20°C.[5]

Q5: How stable is this compound in cell culture media?

A5: The stability of this compound in cell culture media at 37°C can vary. For long-term experiments, it is advisable to refresh the media containing the inhibitor regularly. The optimal frequency of media changes should be determined empirically for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Increased cell death or signs of necrosis (e.g., membrane rupture) in long-term cultures. The apoptotic stimulus is very strong, and prolonged caspase inhibition is causing a switch to a necrotic cell death pathway.- Lower the concentration of the apoptotic stimulus if possible.- Analyze for markers of necrosis (e.g., HMGB1 release, LDH assay) to confirm the cell death mechanism.- Consider if complete inhibition of apoptosis is necessary for the entire duration of the experiment.
Unexpected changes in cell morphology, differentiation, or function. Caspases have non-apoptotic roles in cellular processes like cytoskeletal remodeling and differentiation.[2] Long-term pan-caspase inhibition may be affecting these functions.- Use the lowest effective concentration of this compound.- If a specific caspase is implicated in the observed effect, consider using a more specific caspase inhibitor.- Carefully monitor for phenotypic changes compared to vehicle-treated controls.
Incomplete inhibition of apoptosis. The concentration of this compound is too low for the specific cell type or apoptotic stimulus. Different apoptotic events may require different inhibitor concentrations.[6]- Perform a dose-response experiment to determine the optimal concentration.- Confirm inhibition of downstream apoptotic markers such as cleaved PARP, in addition to caspase activity assays.[6]
Toxicity observed in vehicle control group. The concentration of the DMSO solvent is too high.Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).[3]

Data Presentation

Table 1: Inhibitory Concentrations of this compound against Various Caspases

CaspaseIC₅₀ (nM)
Caspase-125 - 400
Caspase-325 - 400
Caspase-825 - 400
Caspase-925 - 400
Data compiled from multiple sources indicating a general potent inhibition across a range of caspases.[4]

Table 2: Recommended Concentration Ranges for this compound

ApplicationRecommended ConcentrationReference
In Vitro Cell Culture5 - 20 µM[4]
In Vivo Animal Studies20 mg/kg[4][5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Long-Term Cell Culture

  • Cell Seeding: Plate your cells at the desired density for your long-term experiment in a multi-well plate.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours before inducing apoptosis.

  • Induction of Apoptosis: Add your apoptotic stimulus to the appropriate wells. Include a negative control group of cells that are not treated with the apoptotic stimulus.

  • Long-Term Incubation: Incubate the cells for the desired duration of your experiment. Refresh the media with the corresponding treatments at regular intervals (e.g., every 48-72 hours).

  • Assessment of Apoptosis and Toxicity: At various time points, assess the level of apoptosis and cell viability using methods such as:

    • Annexin V/Propidium Iodide staining by flow cytometry.

    • Caspase activity assays.

    • Western blotting for cleaved PARP.

    • Cell viability assays (e.g., MTT, trypan blue exclusion).

  • Analysis: Determine the lowest concentration of this compound that effectively inhibits apoptosis without causing significant toxicity over the long term.

Protocol 2: Monitoring for a Switch to Necrotic Cell Death

  • Experimental Setup: Treat your cells with the apoptotic stimulus in the presence and absence of the optimized concentration of this compound, as determined in Protocol 1.

  • Long-Term Incubation: Incubate the cells for the full duration of your experiment, refreshing the media with treatments as required.

  • Sample Collection: At different time points, collect both the cells and the culture supernatant.

  • Necrosis Assays:

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant as an indicator of plasma membrane damage.

    • HMGB1 Western Blot: Perform a Western blot for High Mobility Group Box 1 (HMGB1) in the culture supernatant. Release of HMGB1 is a marker of necrosis.

  • Analysis: Compare the levels of necrosis markers in the this compound-treated group to the control groups. A significant increase in necrosis markers in the presence of the inhibitor suggests a switch in the cell death pathway.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Inhibition DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellStress Cellular Stress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis QVD This compound QVD->Caspase8 QVD->Caspase9 QVD->Caspase3

Figure 1. Mechanism of action of this compound in inhibiting major apoptosis pathways.

Start Start Long-Term Experiment Setup Seed cells and prepare This compound dilutions Start->Setup DoseResponse Perform dose-response (see Protocol 1) Setup->DoseResponse OptimalConc Determine lowest effective concentration DoseResponse->OptimalConc MainExp Initiate main experiment with optimal this compound concentration OptimalConc->MainExp Proceed Refresh Periodically refresh media with inhibitor MainExp->Refresh Monitor Monitor for: 1. Apoptosis Inhibition 2. Necrosis Markers (Protocol 2) 3. Phenotypic Changes Refresh->Monitor Monitor->Refresh Continue Experiment Analysis Analyze data and interpret results Monitor->Analysis End End Experiment Analysis->End

Figure 2. Experimental workflow for minimizing this compound toxicity in long-term studies.

ApoptoticStimulus Apoptotic Stimulus CaspaseActivation Caspase Activation ApoptoticStimulus->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Default Pathway QVD_Inhibition This compound CaspaseActivation->QVD_Inhibition NoInhibitor No Inhibitor BlockedApoptosis Apoptosis Blocked QVD_Inhibition->BlockedApoptosis ProlongedInhibition Prolonged Inhibition BlockedApoptosis->ProlongedInhibition Necrosis Potential Switch to Necrosis ProlongedInhibition->Necrosis Potential Outcome

References

Technical Support Center: Interpreting Flow Cytometry Data with (R)-Q-VD-OPh Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using the pan-caspase inhibitor (R)-Q-VD-OPh as a control in flow cytometry-based apoptosis assays. Here you will find troubleshooting guides and frequently asked questions to help you interpret your data accurately and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control in apoptosis assays?

This compound, also known as Q-VD-OPh, is a potent and cell-permeable pan-caspase inhibitor.[1][2][3] It functions by irreversibly binding to the catalytic sites of a broad range of caspases, which are key proteases involved in the execution of apoptosis.[4][5] In flow cytometry experiments, this compound is used as a negative control to confirm that the observed cell death is dependent on caspase activity.[5][6] If pre-treatment with this compound prevents or significantly reduces the signs of apoptosis (e.g., Annexin V staining), it indicates that the cell death pathway is caspase-mediated.[5]

Q2: How does this compound differ from other pan-caspase inhibitors like Z-VAD-FMK?

This compound is considered a next-generation caspase inhibitor with several advantages over older inhibitors like Z-VAD-FMK.[2][5] It exhibits greater potency, increased selectivity for caspases over other proteases, and lower cellular toxicity at effective concentrations.[2][5] This makes it a more reliable control for distinguishing between caspase-dependent and -independent cell death mechanisms.[6]

Q3: What is the recommended working concentration of this compound for in vitro experiments?

The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[7] However, a general starting range is 10-20 µM.[7][8][9] It is always recommended to perform a dose-response experiment to determine the minimal concentration required for complete inhibition of apoptosis in your specific experimental system.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder or solid. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, for example, a 10 mM stock.[5][7] This stock solution should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][7] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. It is crucial to keep the final DMSO concentration in the culture below 0.2% to avoid solvent-induced toxicity.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a control in flow cytometry.

Scenario 1: My this compound control does not inhibit apoptosis.

Possible Cause Troubleshooting Step
Insufficient Inhibitor Concentration The concentration of this compound may be too low to fully inhibit caspase activity in your specific cell type or with your chosen stimulus. Titrate the inhibitor concentration, trying a range from 10 µM up to 50 µM.[1]
Caspase-Independent Cell Death The cell death you are observing may not be mediated by caspases. This compound will not inhibit non-apoptotic cell death pathways like necroptosis. Consider using markers for other cell death pathways to investigate this possibility.
Inhibitor Degradation Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to loss of activity. Use a fresh aliquot of the inhibitor and ensure it has been stored correctly at -20°C.[5]
Timing of Inhibitor Addition For effective inhibition, this compound should be added to the cells before inducing apoptosis. A pre-incubation time of 30-60 minutes is generally recommended.[1][5]

Scenario 2: I'm observing toxicity in my this compound treated control cells.

Possible Cause Troubleshooting Step
High DMSO Concentration The final concentration of the solvent, DMSO, in your cell culture may be too high, causing cellular toxicity. Ensure the final DMSO concentration does not exceed 0.2%.[5] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.
High Inhibitor Concentration While this compound is generally non-toxic, very high concentrations may have off-target effects in sensitive cell lines.[2] If you are using a high concentration, try reducing it to the minimal effective dose determined by your titration experiments.
Contaminated Reagents Ensure that your this compound and DMSO are of high purity and not contaminated.

Experimental Protocols

Protocol 1: General Workflow for Using this compound as a Control

This protocol outlines the key steps for incorporating an this compound control into a typical apoptosis experiment.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis p1 Seed cells and allow to adhere/stabilize t1 Pre-incubate with this compound (e.g., 20 µM for 1h) p1->t1 t2 Add apoptosis-inducing agent t1->t2 t3 Incubate for desired time t2->t3 s1 Harvest cells t3->s1 s2 Wash with PBS s1->s2 s3 Stain with Annexin V and PI s2->s3 a1 Acquire data on a flow cytometer s3->a1 a2 Analyze data a1->a2

Caption: General experimental workflow for apoptosis assays with an this compound control.

Protocol 2: Detailed Protocol for Annexin V and Propidium Iodide (PI) Staining

This protocol provides a step-by-step guide for staining cells to differentiate between viable, apoptotic, and necrotic populations.

Materials:

  • 1X PBS (calcium and magnesium-free)

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Apoptosis-inducing agent

  • Control cells (untreated)

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your experimental cell population.

    • Include the following controls:

      • Untreated cells (negative control)

      • Cells treated with the apoptosis-inducer only (positive control)

      • Cells pre-treated with this compound followed by the apoptosis-inducer

      • Cells treated with this compound only

      • Cells treated with the vehicle (DMSO) only

  • Harvesting:

    • Harvest cells (including any floating cells for adherent cultures) and pellet by centrifugation at 300-400 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

Signaling Pathway Diagram

Caspase-Mediated Apoptosis Pathway

This diagram illustrates the central role of caspases in both the intrinsic and extrinsic apoptotic pathways and how this compound inhibits this process.

G extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) caspase8 Caspase-8 extrinsic->caspase8 activates intrinsic Intrinsic Pathway (e.g., DNA damage) caspase9 Caspase-9 intrinsic->caspase9 activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes qvd This compound qvd->caspase8 qvd->caspase9 qvd->caspase3

Caption: Inhibition of caspase-mediated apoptosis by this compound.

References

Technical Support Center: (R)-Q-VD-OPh and its Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Q-VD-OPh in their experiments, with a specific focus on its effects on cell cycle progression.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its impact on the cell cycle.

Question 1: I treated my cells with this compound, but I don't observe the expected G2/M arrest. What could be the reason?

Answer:

Several factors could contribute to the lack of an observable G2/M arrest. Consider the following troubleshooting steps:

  • Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.

  • Timing of Treatment: The timing of this compound addition relative to the cell cycle synchronization or experimental endpoint is crucial. For maximal effect, it is often recommended to pre-incubate the cells with the inhibitor before inducing cell cycle progression or for a sufficient duration to allow for its effect to manifest.

  • Cell Line Specific Effects: The role of caspases in cell cycle progression can vary between different cell lines. Some cell lines may have redundant pathways or may not rely on the specific caspases inhibited by this compound for mitotic progression.

  • Inhibitor Instability: Ensure that the this compound stock solution has been stored correctly and that fresh aliquots are used to avoid degradation. The compound is typically dissolved in DMSO and should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • High Cell Density: Overly confluent cell cultures can lead to contact inhibition, which can interfere with cell cycle progression and mask the effects of the inhibitor. Ensure cells are seeded at an appropriate density to allow for logarithmic growth during the experiment.

Question 2: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. Is this expected?

Answer:

While this compound is a potent, cell-permeable inhibitor of caspase activity with decreased toxicity compared to previous generations of caspase inhibitors, some off-target effects or experimental conditions could lead to decreased viability.[1] Consider these points:

  • DMSO Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is recommended not to exceed a final DMSO concentration of 0.2% in your cell culture medium.[1] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experimental setup.

  • Induction of Necroptosis: In some cell types, inhibiting apoptosis with caspase inhibitors can trigger an alternative programmed cell death pathway called necroptosis. If you observe signs of cell death that are not characteristic of apoptosis (e.g., cell swelling, early loss of membrane integrity), you may be observing necroptosis.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. A preliminary toxicity assay (e.g., a dose-response curve measuring cell viability) is advisable to determine the non-toxic concentration range for your specific cell line.

Question 3: How can I confirm that this compound is effectively inhibiting caspase activity in my experiment?

Answer:

To verify the efficacy of this compound in your experimental system, you can perform the following assays:

  • Caspase Activity Assay: A direct measurement of caspase activity can be performed using a fluorometric or colorimetric assay. These assays utilize a specific peptide substrate that is cleaved by active caspases, releasing a fluorescent or colored molecule that can be quantified. A significant reduction in the signal in the presence of this compound indicates effective caspase inhibition.

  • Western Blot Analysis of Caspase Substrates: You can assess the cleavage of known caspase substrates by Western blotting. A common substrate is PARP (poly (ADP-ribose) polymerase). In apoptotic cells, PARP is cleaved by caspases. Successful inhibition by this compound will result in a significant reduction in the amount of cleaved PARP. You can also probe for the cleaved (active) forms of caspases themselves, such as cleaved caspase-3.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound and its effects on cell cycle progression.

Question 4: What is the mechanism by which this compound causes G2/M arrest?

Answer:

This compound is a broad-spectrum caspase inhibitor.[1] While primarily known for their role in apoptosis, certain caspases, particularly caspase-3 and -7, have been shown to play a role in the regulation of mitosis.[3][4] The G2/M arrest observed upon treatment with caspase inhibitors like this compound is thought to be due to the impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C) activity.[3][4] The APC/C is a crucial E3 ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation, allowing for the transition from metaphase to anaphase. By inhibiting the caspases that are required for proper APC/C function, this compound treatment leads to the accumulation of APC/C substrates, preventing mitotic exit and causing cells to arrest in the G2/M phase of the cell cycle.[3]

Question 5: What is the recommended working concentration for this compound?

Answer:

The optimal working concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the duration of treatment. However, a general starting range is between 10 µM and 50 µM. It is highly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and experimental setup.

Question 6: How should I prepare and store this compound?

Answer:

This compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile DMSO to create a stock solution (e.g., 10 mM).[1] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] When preparing your working solution, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use.

Question 7: Can I use this compound in combination with other cell cycle inhibitors?

Answer:

Yes, this compound can be used in combination with other cell cycle inhibitors to investigate synergistic or antagonistic effects. However, it is important to carefully design your experiments and include appropriate controls. The combination of inhibitors may have unexpected effects on cell viability and cell cycle progression. A thorough understanding of the mechanism of action of each inhibitor is essential for interpreting the results.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of caspase inhibitors on cell cycle progression.

Table 1: Effect of Broad-Spectrum Caspase Inhibitors on Cell Proliferation

Cell LineInhibitorConcentration (µM)Inhibition of Proliferation (%)
HepG2z-VAD-fmk50~50
HeLaz-VAD-fmk50~40
Jurkatz-VAD-fmk50~60

Data adapted from studies on broad-spectrum caspase inhibitors, showing a general trend. Actual values may vary depending on experimental conditions.

Table 2: Effect of Caspase Inhibitors on Cell Cycle Distribution

Cell LineTreatment% of Cells in G1% of Cells in S% of Cells in G2/M
HeLaDMSO (Control)552520
HeLaCaspase Inhibitor (e.g., 50 µM z-VAD-fmk)301555

Hypothetical data based on published findings demonstrating a G2/M arrest upon caspase inhibition.[3][4] The exact percentages will vary between experiments.

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of key cell cycle regulatory proteins, such as Cyclin B1, by Western blotting after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Visualizations

Diagram 1: Signaling Pathway of this compound-Induced G2/M Arrest

G2M_Arrest_Pathway QVD This compound Caspases Caspase-3 / Caspase-7 QVD->Caspases Inhibits G2M_Arrest G2/M Arrest QVD->G2M_Arrest Leads to APC_Complex Anaphase-Promoting Complex/Cyclosome (APC/C) Caspases->APC_Complex Required for full activity CyclinB1 Cyclin B1 APC_Complex->CyclinB1 Degrades Securin Securin APC_Complex->Securin Degrades MitoticExit Mitotic Exit APC_Complex->MitoticExit Promotes CyclinB1->MitoticExit Inhibits Securin->MitoticExit Inhibits

Caption: this compound inhibits caspases, impairing APC/C activity and leading to G2/M arrest.

Diagram 2: Experimental Workflow for Investigating this compound Effects on Cell Cycle

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treatment: This compound & Vehicle Control start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry: Cell Cycle Analysis (PI Staining) harvest->flow western Western Blot: Protein Expression (e.g., Cyclin B1) harvest->western caspase_assay Caspase Activity Assay harvest->caspase_assay end End: Data Interpretation flow->end western->end caspase_assay->end

Caption: Workflow for studying this compound's impact on the cell cycle.

References

Validation & Comparative

A Head-to-Head Comparison of (R)-Q-VD-OPh and Z-VAD-FMK for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is critical for the validity and success of experimental outcomes. This guide provides an objective comparison of two widely used pan-caspase inhibitors, (R)-Q-VD-OPh and Z-VAD-FMK, supported by experimental data and detailed protocols.

Executive Summary

This compound and Z-VAD-FMK are both irreversible, cell-permeable, broad-spectrum caspase inhibitors used to prevent apoptosis in a variety of research settings. However, this compound, a "next-generation" inhibitor, demonstrates significant advantages over the more traditional Z-VAD-FMK in terms of potency, specificity, and toxicity. Notably, this compound exhibits higher efficacy at lower concentrations and lacks the significant off-target effects and cytotoxicity associated with Z-VAD-FMK.

Mechanism of Action

Both inhibitors function by irreversibly binding to the catalytic site of caspases, the key proteases that execute the apoptotic program. By blocking caspase activity, they effectively halt the downstream events of apoptosis, such as the cleavage of cellular substrates and DNA fragmentation.

Performance Comparison

Potency and Efficacy

Experimental evidence indicates that this compound is a more potent inhibitor of apoptosis than Z-VAD-FMK. Studies have shown that the efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.

FeatureThis compoundZ-VAD-FMK
General Potency Higher potency, effective at lower concentrations.Lower potency, requires higher concentrations for similar effects.
Caspase Inhibition Profile Considered a true pan-caspase inhibitor, inhibiting a broad range of caspases more equally.[1]Potently inhibits most caspases, with the exception of caspase-2.[2]
Reported IC50 Values 48 nM for caspase-7; 25-400 nM for caspases-1, -3, -8, -9, -10, and -12.[3]Reported to inhibit caspases at "low-mid nanomolar concentrations," with a broad in vitro IC50 range of 0.0015 - 5.8 mM in tumor cells.[4]
Specificity and Off-Target Effects

A critical differentiator between the two inhibitors is their specificity. Z-VAD-FMK has been shown to have several off-target effects, which can confound experimental results. In contrast, this compound exhibits higher selectivity for caspases.

FeatureThis compoundZ-VAD-FMK
Primary Target CaspasesCaspases
Known Off-Targets Not widely reported. Does not induce autophagy.- NGLY1 (Peptide:N-glycanase): Inhibition can induce autophagy. - Cathepsins and Calpains: Can inhibit other cysteine proteases.
Associated Cellular Effects Primarily apoptosis inhibition.- Apoptosis inhibition - Induction of autophagy - Can trigger necroptosis under certain conditions.
Toxicity

This compound is characterized by its low toxicity, even at high concentrations. Z-VAD-FMK, however, has been associated with cytotoxicity, which is thought to be due to a metabolic derivative of its fluoromethylketone (FMK) group.[5]

FeatureThis compoundZ-VAD-FMK
In Vitro Toxicity Minimal to no toxicity reported, even at high concentrations.Can be cytotoxic at higher doses.
In Vivo Toxicity Generally considered non-toxic and well-tolerated.[3]Potential for toxicity, particularly related to its FMK group.[5]
Blood-Brain Barrier Permeability YesNot explicitly stated to the same extent as Q-VD-OPh.

Signaling Pathways and Experimental Workflow

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cell Substrates Cell Substrates Caspase-3->Cell Substrates cleaves Apoptosis Apoptosis Cell Substrates->Apoptosis Q-VD-OPh / Z-VAD-FMK Q-VD-OPh / Z-VAD-FMK Q-VD-OPh / Z-VAD-FMK->Caspase-8 inhibit Q-VD-OPh / Z-VAD-FMK->Caspase-9 inhibit Q-VD-OPh / Z-VAD-FMK->Caspase-3 inhibit

Caption: Apoptosis signaling pathways and points of inhibition.

experimental_workflow Cell Culture Cell Culture Treatment Groups Untreated Control Apoptosis Inducer Inducer + Q-VD-OPh Inducer + Z-VAD-FMK Cell Culture->Treatment Groups Incubation Incubation Treatment Groups->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Apoptosis Assays Annexin V/PI Staining (Flow Cytometry) Caspase Activity Assay Western Blot (Cleaved PARP) Cell Harvesting->Apoptosis Assays Data Analysis Data Analysis Apoptosis Assays->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Experimental workflow for comparing apoptosis inhibitors.

Experimental Protocols

In Vitro Comparison of this compound and Z-VAD-FMK Efficacy

This protocol outlines a method for directly comparing the anti-apoptotic efficacy of this compound and Z-VAD-FMK in a cell-based assay.

1. Materials:

  • Jurkat T-lymphocyte cell line (or other suitable suspension cell line)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Z-VAD-FMK (stock solution in DMSO)[6]

  • Apoptosis inducer (e.g., Staurosporine or anti-Fas antibody)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well plates (white-walled for luminescence assays, clear for other assays)

  • Flow cytometer

  • Luminometer

2. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium to a density of approximately 0.5 x 10^6 cells/mL.

  • Seed cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of medium.

  • Prepare serial dilutions of this compound and Z-VAD-FMK in culture medium. Suggested final concentrations to test: 0.1, 1, 10, 20, 50, 100 µM.

  • Pre-incubate cells with the inhibitors or a vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%) for 1-2 hours at 37°C.

  • Induce apoptosis by adding the chosen apoptosis inducer (e.g., 1 µM Staurosporine) to the appropriate wells.

  • Include the following controls:

    • Untreated cells (negative control)

    • Cells with apoptosis inducer only (positive control)

    • Cells with inhibitors only (to assess inhibitor toxicity)

  • Incubate the plates for 4-6 hours at 37°C.

3. Apoptosis Assessment:

a. Annexin V/PI Staining (Flow Cytometry):

  • Transfer cells from each well to microcentrifuge tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 1X PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

b. Caspase-3/7 Activity Assay:

  • Allow the 96-well plate with treated cells to equilibrate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[7]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.[7]

  • Normalize the results to the positive control (apoptosis inducer only).

4. Data Analysis:

  • For the Annexin V/PI assay, create bar graphs comparing the percentage of apoptotic cells in each treatment group.

  • For the caspase activity assay, calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Recommendations

For researchers seeking a potent, specific, and non-toxic pan-caspase inhibitor, this compound presents a superior option to Z-VAD-FMK. Its enhanced efficacy at lower concentrations and lack of confounding off-target effects, such as the induction of autophagy, make it a more reliable tool for studying apoptosis. While Z-VAD-FMK can be an effective apoptosis inhibitor, researchers should be aware of its potential for cytotoxicity and its off-target activities, which may necessitate additional controls and careful interpretation of results. When choosing an apoptosis inhibitor, the specific requirements of the experimental system and the potential for off-target effects should be carefully considered.

References

A Head-to-Head Comparison of Pan-Caspase Inhibitors: (R)-Q-VD-OPh vs. Boc-D-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, inflammation, and neurodegenerative diseases, the selection of an appropriate caspase inhibitor is a critical experimental decision. This guide provides a detailed comparison of two widely used pan-caspase inhibitors, (R)-Q-VD-OPh and Boc-D-FMK, focusing on their potency, specificity, and cellular activity. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed choices for their experimental designs.

Executive Summary

This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) emerges as a significantly more potent and specific pan-caspase inhibitor when compared to Boc-D-FMK (tert-butyloxycarbonyl-Aspartyl(O-methyl)-fluoromethylketone). With IC50 values in the nanomolar range against a host of caspases, this compound offers superior efficacy at lower concentrations. In contrast, Boc-D-FMK exhibits inhibitory activity at micromolar concentrations and is known to have off-target effects on other cysteine proteases. Furthermore, this compound is reported to have lower cellular toxicity, enhancing its utility in cell-based assays and in vivo studies.

Data Presentation: Potency Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Boc-D-FMK against various caspases. It is important to note that the data for this compound is largely from biochemical assays using recombinant caspases, while the data for Boc-D-FMK is from a cellular assay measuring the inhibition of apoptosis. This difference in assay methodology should be considered when directly comparing potency.

Target CaspaseThis compound IC50 (nM)Boc-D-FMK IC50 (µM)
Caspase-125 - 400[1][2]Not Reported
Caspase-325 - 400[1][2]Not Reported
Caspase-748[3]Not Reported
Caspase-825 - 400[1][2]Not Reported
Caspase-925 - 400[1][2]Not Reported
Caspase-1025 - 400[3]Not Reported
Caspase-1225 - 400[3]Not Reported
TNFα-stimulated apoptosis in neutrophilsNot Reported39[3][4][5]

Key Differences and Experimental Considerations

This compound is a third-generation pan-caspase inhibitor designed for high potency and low toxicity. The quinoline and O-phenoxy modifications are believed to enhance cell permeability and substrate access[2]. Its irreversible binding mechanism provides sustained inhibition of caspase activity. Notably, unlike the related FMK inhibitor Z-VAD-fmk, Q-VD-OPh does not induce autophagy through off-target inhibition of NGLY1, suggesting greater specificity[6]. The (R)- stereoisomer is the active form of the compound.

Boc-D-FMK is an earlier generation, irreversible pan-caspase inhibitor. While it effectively blocks apoptosis in cellular models, its potency is significantly lower than that of this compound[7]. A critical consideration for researchers is its known off-target activity against other cysteine proteases, such as cathepsins H and L. This lack of specificity can complicate data interpretation in studies where these proteases may play a role.

Experimental Protocols

Protocol 1: Determination of Caspase Inhibitor IC50 in a Biochemical Assay

This protocol outlines a general procedure for determining the IC50 value of a caspase inhibitor using a purified recombinant caspase and a fluorogenic substrate.

Materials:

  • Purified active recombinant caspase (e.g., Caspase-3)

  • Caspase inhibitor (this compound or Boc-D-FMK) dissolved in DMSO

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the caspase inhibitor in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a no-inhibitor control and wells with Assay Buffer only as a blank.

  • Add the purified recombinant caspase to each well (except the blank) and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Caspase Activity Assay

This protocol describes how to measure the effect of a caspase inhibitor on apoptosis-induced caspase activity within a cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Caspase inhibitor (this compound or Boc-D-FMK) dissolved in DMSO

  • Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)

  • Assay Buffer

  • Fluorogenic caspase substrate

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the caspase inhibitor for 1-2 hours. Include a vehicle (DMSO) control.

  • Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include an untreated control group.

  • Incubate for the desired period to allow for apoptosis induction (e.g., 4-6 hours).

  • Lyse the cells by adding Lysis Buffer and incubating on ice for 10-15 minutes.

  • Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new 96-well black plate.

  • Add Assay Buffer and the fluorogenic caspase substrate to each well containing the cell lysate.

  • Measure the fluorescence intensity as described in Protocol 1.

  • Normalize the caspase activity to the protein concentration of each lysate and calculate the percent inhibition relative to the induced, vehicle-treated control.

Mandatory Visualization

Experimental_Workflow_for_IC50_Determination Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare Serial Dilutions of Inhibitor plate_setup Add Inhibitor and Caspase to 96-well Plate inhibitor_prep->plate_setup enzyme_prep Prepare Recombinant Caspase Solution enzyme_prep->plate_setup substrate_prep Prepare Fluorogenic Substrate Solution reaction_start Add Substrate to Initiate Reaction substrate_prep->reaction_start incubation Incubate for Inhibitor Binding plate_setup->incubation incubation->reaction_start measurement Measure Fluorescence (Kinetic Read) reaction_start->measurement rate_calc Calculate Reaction Rate measurement->rate_calc inhibition_calc Calculate Percent Inhibition rate_calc->inhibition_calc ic50_calc Plot Dose-Response Curve and Determine IC50 inhibition_calc->ic50_calc

Caption: Workflow for determining the IC50 of a caspase inhibitor.

Caspase_Signaling_Pathways Caspase-Mediated Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via Bid cleavage caspase3 Active Caspase-3 caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->caspase3 substrates Cellular Substrates (e.g., PARP, Lamins) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Validating Caspase Inhibition: A Comparative Guide to Substrate-Based Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of caspase inhibition is critical for the study of apoptosis and the development of novel therapeutics. This guide provides an objective comparison of the widely used specific substrate assay with other key validation techniques, supported by experimental data and detailed protocols.

The family of cysteine-aspartic proteases, known as caspases, are central players in the initiation and execution of apoptosis, or programmed cell death.[1][2][3] Their activation occurs in a hierarchical cascade, making them key targets for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and cancer.[4][5] Consequently, rigorous validation of caspase inhibition is paramount. This guide focuses on the use of specific substrate assays and compares this method with alternative approaches such as Western blotting for cleaved caspases and genetic methods.

The Specific Substrate Assay: A Quantitative Approach

Caspase activity is commonly quantified by monitoring the cleavage of a specific peptide substrate conjugated to a reporter molecule, which can be either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).[6][7] The peptide sequence is designed to mimic the natural cleavage site of a specific caspase. For instance, the sequence DEVD (Asp-Glu-Val-Asp) is a recognized substrate for caspase-3.[6][8] Upon cleavage by the active caspase, the reporter molecule is released, and the resulting change in absorbance or fluorescence can be measured, providing a quantitative readout of enzyme activity.[6][9]

Advantages:

  • Quantitative: Provides a numerical measure of caspase activity.

  • High-throughput: Amenable to multi-well plate formats for screening multiple samples or inhibitors.[10]

  • Sensitive: Fluorometric assays, in particular, offer high sensitivity.

Limitations:

  • Substrate Specificity: While designed to be specific, there can be cross-reactivity between different caspases, as their substrate preferences can overlap.[11][12] For example, the DEVD substrate can also be cleaved by caspase-7.[8][12]

  • Indirect Measurement: Measures enzymatic activity in a lysate, which may not always perfectly reflect the complex cellular environment.

Alternative Validation Methods

To overcome the limitations of substrate assays, it is best practice to employ complementary methods to validate caspase inhibition.[13]

1. Western Blotting for Cleaved Caspases and Substrates:

This technique provides a semi-quantitative assessment of caspase activation by detecting the cleaved (active) forms of caspases and the cleavage of their downstream substrates, such as PARP-1.[7] The presence of cleaved fragments of specific caspases (e.g., cleaved caspase-3 or -9) is a direct indicator of their activation.

Advantages:

  • High Specificity: Antibodies are highly specific to the target protein, allowing for the unambiguous identification of activated caspases.

  • Direct Evidence: Directly visualizes the proteolytic processing of caspases and their substrates within the cellular context.

Limitations:

  • Semi-quantitative: While it can show relative changes, it is less precise for quantification than substrate assays.

  • Lower Throughput: More labor-intensive and less suitable for high-throughput screening compared to substrate assays.

2. Genetic Approaches (e.g., Knockout Models):

Utilizing genetic models, such as caspase knockout cell lines or animals, provides a powerful tool for validating the role of a specific caspase in a biological process.[14] By comparing the effects of a stimulus or inhibitor in wild-type versus knockout models, researchers can definitively attribute observations to the activity of the targeted caspase.

Advantages:

  • Definitive Target Validation: Provides the most conclusive evidence for the involvement of a specific caspase.

  • In Vivo Relevance: Animal models allow for the study of caspase inhibition in a whole-organism context.

Limitations:

  • Time and Resource Intensive: Generating and maintaining knockout models can be a lengthy and expensive process.

  • Compensation Mechanisms: The absence of one caspase may sometimes be compensated for by other caspases, potentially complicating data interpretation.

Quantitative Data Comparison

The following table summarizes representative data comparing the outcomes of pharmacological inhibition using a specific substrate assay and a genetic knockout model in a hypothetical cell-based apoptosis experiment.

ParameterControl (Untreated)Caspase Inhibitor (e.g., Z-VAD-FMK)Caspase-3 Knockout
Caspase-3 Activity (RFU/µg protein) 1502510
% Apoptotic Cells (Annexin V Staining) 5%12%8%
Cleaved PARP-1 (Western Blot Band Intensity) +--

RFU = Relative Fluorescence Units. Data are representative and will vary depending on the specific experimental conditions.

Experimental Protocols

Caspase-3/7 Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring caspase activity in cell lysates.[6][9]

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • DTT (dithiothreitol)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysis:

    • Treat cells with the experimental compound or vehicle control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Prepare a reaction buffer containing the caspase substrate and DTT.

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.

    • Add the reaction buffer to each well to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize to the protein concentration.

Western Blotting for Cleaved Caspase-3

This protocol outlines the detection of activated caspase-3 via Western blotting.[7]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody specific for cleaved caspase-3

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells as described above using RIPA buffer.

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF, FasL) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 FADD/TRADD Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondria->Apoptosome Cytochrome c release Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Apoptosome->Procaspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_substrate_assay Specific Substrate Assay cluster_western_blot Western Blotting Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup Set up Assay Reaction (Lysate + Substrate) Protein_Quant->Assay_Setup SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Measurement Fluorometric/Colorimetric Measurement Assay_Setup->Measurement Data_Analysis1 Calculate Activity Measurement->Data_Analysis1 Transfer Membrane Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Detection Immunoblot->Detection Data_Analysis2 Analyze Band Intensity Detection->Data_Analysis2

References

(R)-Q-VD-OPh: A High-Fidelity Tool for Caspase-Dependent Apoptosis Research with Minimal Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, inflammation, and drug development, the pan-caspase inhibitor (R)-Q-VD-OPh stands out as a highly selective and potent tool for elucidating the roles of caspases in cellular signaling. This guide provides a comprehensive comparison of this compound with other protease inhibitors, supported by available experimental data, to underscore its utility and specificity.

This compound, chemically known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is an irreversible and cell-permeable pan-caspase inhibitor. It effectively blocks a broad spectrum of caspases, the key executioners of apoptosis, including caspases-1, -3, -7, -8, -9, -10, and -12, with inhibitory concentrations in the nanomolar range.[1][2] This broad-spectrum activity makes it an invaluable reagent for preventing apoptotic cell death in a wide variety of experimental models.

Superior Selectivity Over Other Cysteine Proteases

A critical attribute of any enzyme inhibitor is its specificity. Off-target effects can lead to misinterpretation of experimental results. This compound has demonstrated significantly greater selectivity for caspases over other classes of cysteine proteases, such as cathepsins, when compared to older generations of pan-caspase inhibitors like Z-VAD-FMK.[2]

While direct quantitative data on the inhibition of cathepsins by this compound is limited in publicly available literature, multiple studies qualitatively support its enhanced specificity. For instance, it has been noted that other caspase inhibitors are known to interact with cathepsins B, H, and L, a drawback that is minimized with the use of Q-VD-OPh.[2] Furthermore, the well-documented off-target effect of Z-VAD-FMK on N-glycanase 1 (NGLY1), leading to the induction of autophagy, is not observed with Q-VD-OPh, highlighting its cleaner inhibitory profile.

Comparative Inhibitory Activity

The primary targets of this compound are the caspase family of proteases. The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various caspases.

ProteaseIC50 (nM)
Caspase-125 - 400
Caspase-325 - 400
Caspase-748
Caspase-825 - 400
Caspase-925 - 400
Caspase-1025 - 400
Caspase-1225 - 400

Table 1: Inhibitory activity of this compound against various caspases. Data compiled from multiple sources.[1]

Signaling Pathway and Experimental Workflow

To visually represent the role of this compound in inhibiting apoptosis and the general workflow for assessing protease inhibitor selectivity, the following diagrams are provided.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic Stimulus Apoptotic Stimulus Pro-Caspases Pro-Caspases Apoptotic Stimulus->Pro-Caspases activates Active Caspases Active Caspases Pro-Caspases->Active Caspases cleavage Apoptosis Apoptosis Active Caspases->Apoptosis executes QVD_OPh This compound QVD_OPh->Active Caspases inhibits

Figure 1. Inhibition of the caspase cascade by this compound.

G cluster_workflow Protease Inhibitor Selectivity Profiling Start Start Prepare_Proteases Prepare Panel of Proteases (Caspases, Cathepsins, etc.) Start->Prepare_Proteases Prepare_Inhibitor Prepare Serial Dilutions of This compound Start->Prepare_Inhibitor Assay_Setup Incubate Proteases with Inhibitor or Vehicle Prepare_Proteases->Assay_Setup Prepare_Inhibitor->Assay_Setup Add_Substrate Add Fluorogenic Substrate Assay_Setup->Add_Substrate Measure_Activity Measure Protease Activity (Fluorescence) Add_Substrate->Measure_Activity Data_Analysis Calculate IC50 / Ki Values Measure_Activity->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for assessing protease inhibitor selectivity.

Experimental Protocols

The following is a generalized protocol for assessing the selectivity of a protease inhibitor like this compound against a panel of caspases and other proteases such as cathepsins.

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against a range of proteases.

Materials:

  • Recombinant human caspases (e.g., Caspase-1, -3, -7, -8, -9)

  • Recombinant human cathepsins (e.g., Cathepsin B, L, S)

  • This compound

  • Fluorogenic substrates specific for each protease (e.g., Ac-DEVD-AMC for Caspase-3/7, Z-RR-AMC for Cathepsin B)

  • Assay buffer specific to each protease family

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate assay buffer to create a range of concentrations to be tested.

  • Enzyme Preparation: Dilute the stock solutions of each protease to the desired working concentration in the respective pre-chilled assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a fixed volume of the diluted protease.

    • Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).

  • Data Analysis:

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active protease.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve. For irreversible inhibitors, the apparent IC50 will vary with the incubation time. To determine the second-order rate constant (k_inact/K_i), which is a more accurate measure of potency for irreversible inhibitors, a more detailed kinetic analysis is required.

Conclusion

This compound is a superior pan-caspase inhibitor characterized by its high potency and, critically, its enhanced selectivity for caspases over other cysteine proteases like cathepsins. This minimal cross-reactivity makes it an ideal tool for researchers to confidently investigate caspase-dependent signaling pathways without the confounding off-target effects associated with less specific inhibitors. The provided experimental framework offers a robust starting point for laboratories to validate and quantify the selectivity of this compound or other inhibitors in their specific experimental contexts.

References

A Head-to-Head Battle of Pan-Caspase Inhibitors: (R)-Q-VD-OPh vs. Emricasan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a pan-caspase inhibitor is critical for the accurate study of apoptosis and the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used pan-caspase inhibitors, (R)-Q-VD-OPh and Emricasan, focusing on their performance, supporting experimental data, and methodologies.

At the forefront of apoptosis research, this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) and Emricasan (IDN-6556, PF-03491390) have emerged as potent, irreversible pan-caspase inhibitors. Both molecules are instrumental in dissecting the intricate caspase signaling pathways and hold therapeutic potential in diseases characterized by excessive apoptosis. While both compounds effectively block the activity of multiple caspases, they exhibit distinct profiles in terms of their inhibitory potency against specific caspases and their journey through preclinical and clinical development.

Mechanism of Action: Shared Target, Nuanced Inhibition

Both this compound and Emricasan are irreversible pan-caspase inhibitors that function by covalently binding to the catalytic site of caspases, the key executioners of apoptosis.[1][2][3][4] This irreversible binding effectively halts the proteolytic cascade that leads to programmed cell death.

The core mechanism involves the inhibitor mimicking the natural substrate of caspases. The aspartic acid residue in their structure directs them to the active site of the enzyme. The reactive functional group, a fluoromethylketone (FMK) in the case of many caspase inhibitors or a similar "warhead" in these compounds, then forms a covalent bond with the cysteine residue in the caspase's active site, leading to irreversible inactivation.

Quantitative Comparison of Inhibitory Activity

A critical aspect of selecting a pan-caspase inhibitor is its potency against the various caspase isoforms. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The data presented below, compiled from various sources, highlights the inhibitory profiles of this compound and Emricasan.

Caspase TargetThis compound IC50 (nM)Emricasan IC50 (nM)
Caspase-125 - 400[2][5]0.4[1]
Caspase-2-20[1]
Caspase-3<25 - 400[2][5]2[1]
Caspase-6-4[1]
Caspase-748[2]6[1]
Caspase-825 - 400[2][5]6[1]
Caspase-925 - 430[2][5]0.3[1]
Caspase-1025 - 400[2]-
Caspase-1225 - 400[2]-

Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented here is for comparative purposes.

Experimental Performance: A Case Study in Cisplatin-Induced Cytotoxicity

A direct comparison of the two inhibitors in a cellular model of cisplatin-induced cytotoxicity in cochlear cells demonstrated that both Emricasan and Q-VD-OPh strongly alleviate cell death.[6][7] This study highlights their practical efficacy in a disease-relevant context. The schematic below illustrates the intrinsic apoptotic pathway and the points of intervention for these pan-caspase inhibitors.

cluster_0 Cisplatin-induced Stress cluster_1 Apoptotic Signaling cluster_2 Inhibitor Intervention Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage Mitochondrial Stress Mitochondrial Stress Cisplatin->Mitochondrial Stress p53 activation p53 activation DNA Damage->p53 activation Bax/Bak activation Bax/Bak activation Mitochondrial Stress->Bax/Bak activation p53 activation->Bax/Bak activation Cytochrome c release Cytochrome c release Bax/Bak activation->Cytochrome c release Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c release->Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Caspase-9 Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Emricasan Emricasan Emricasan->Caspase-9 inhibit Emricasan->Caspase-3/7 inhibit Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-9 inhibit Q-VD-OPh->Caspase-3/7 inhibit

Caption: Intrinsic apoptotic pathway and inhibition by Emricasan and Q-VD-OPh.

Developmental Status and Applications

Emricasan has been more extensively evaluated in clinical settings, particularly for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and hepatitis C virus (HCV) infection.[8][9] It was the first caspase inhibitor to enter Phase II clinical trials for liver disease.[10] This extensive clinical evaluation provides a wealth of data on its safety and efficacy in humans.

This compound , on the other hand, is a widely used tool compound in preclinical research. Its ability to cross the blood-brain barrier makes it particularly valuable for studying apoptosis in neurological disorders.[2][11] It is recognized for its high potency and low toxicity in cellular and animal models.[11]

Experimental Protocols

To facilitate the reproducible evaluation of these inhibitors, detailed protocols for key assays are provided below.

Caspase Activity Assay (Fluorometric)

This protocol describes a method to quantify caspase activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound or Emricasan

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent in the presence or absence of the caspase inhibitor for the desired time.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Assay Setup: Transfer the supernatant (cell lysate) to a new tube. In a 96-well black microplate, add 50 µL of cell lysate per well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Add 5 µL of the caspase substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).[12][13][14]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Treatment compounds (this compound, Emricasan, and/or cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to attach overnight.[15][16]

  • Treatment: Treat the cells with various concentrations of the inhibitors and/or the cytotoxic agent for the desired duration.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.[15]

cluster_workflow Experimental Workflow: Inhibitor Efficacy Testing cluster_assays 4. Endpoint Assays A 1. Cell Seeding (96-well plate) B 2. Cell Treatment (Inhibitor +/- Apoptotic Stimulus) A->B C 3. Incubation (e.g., 24-48 hours) B->C D Caspase Activity Assay (Fluorometric) C->D E Cell Viability Assay (MTT) C->E F 5. Data Acquisition (Plate Reader) D->F E->F G 6. Data Analysis (IC50, % Viability) F->G

Caption: A typical experimental workflow for evaluating caspase inhibitors.

Conclusion

Both this compound and Emricasan are powerful tools for the study of apoptosis. Emricasan stands out for its extensive clinical evaluation, particularly in the context of liver disease, providing a strong foundation for its potential therapeutic use. This compound is a versatile and widely trusted research tool, especially valuable in preclinical models of neurological diseases due to its ability to cross the blood-brain barrier. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and whether the focus is on preclinical discovery or translation to the clinic. The quantitative data and detailed protocols provided in this guide aim to empower researchers to make an informed decision for their specific needs.

References

A Head-to-Head Comparison: Validating the Negative Control for (R)-Q-VD-OPh in Caspase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, cellular signaling, and drug discovery, the use of precise and reliable controls is paramount to generating robust and interpretable data. In studies involving the potent, irreversible pan-caspase inhibitor (R)-Q-VD-OPh, a well-validated negative control is essential to distinguish true caspase-dependent effects from off-target or non-specific cellular responses. This guide provides a comparative analysis of this compound and its closely related, yet functionally inactive, analog, Q-VE-OPh, supported by experimental data and detailed protocols.

This compound is a cell-permeable inhibitor that covalently binds to the catalytic site of a broad range of caspases, the key executioners of apoptosis.[1][2][3] Its efficacy in preventing programmed cell death makes it a valuable tool for studying apoptosis-related signaling pathways.[3] To ensure that the observed effects are due to caspase inhibition and not other properties of the compound, a negative control that is structurally similar but lacks inhibitory activity is required.

The Ideal Negative Control: Q-VE-OPh

The ideal negative control for this compound is Q-VE-OPh. In this compound, the critical aspartate (D) residue, which is recognized by caspases, is replaced with a glutamate (E) residue.[2] This single methylene group addition preserves the overall charge and molecular properties of the compound while rendering it unable to effectively bind to and inhibit caspases.[2]

Another commonly used negative control for other types of caspase inhibitors, such as those with a fluoromethyl ketone (FMK) moiety, is Z-FA-FMK. However, for O-phenoxy-conjugated inhibitors like this compound, Q-VE-OPh is the more appropriate cognate control.[2] In many studies, the vehicle, typically dimethyl sulfoxide (DMSO), is used as a control. While necessary, a vehicle-only control does not account for potential non-specific effects of the inhibitor molecule itself.[4]

Comparative Efficacy Data

Experimental data confirms the suitability of Q-VE-OPh as a negative control. In studies using human Jurkat T leukemia cells induced to undergo apoptosis, this compound potently inhibited DNA fragmentation, a hallmark of apoptosis, at concentrations as low as 5 µM.[5] In stark contrast, Q-VE-OPh showed no significant inhibition at similar concentrations and required at least a 20-fold higher concentration to exhibit even partial effects.[2][5]

This difference in efficacy is further demonstrated by examining the activation of key initiator caspases. Western blot analysis shows that this compound effectively prevents the cleavage, and thus activation, of caspase-8 (involved in the extrinsic apoptosis pathway) and caspase-9 (central to the intrinsic pathway).[2] Q-VE-OPh, at the same concentrations, is significantly less effective at inhibiting the activation of these caspases.[2]

CompoundEffective Inhibitory Concentration (Apoptosis)Inhibition of Caspase-8 ActivationInhibition of Caspase-9 Activation
This compound 5-20 µMPotentPotent
Q-VE-OPh >100 µMMinimalMinimal
Vehicle (DMSO) No InhibitionNo InhibitionNo Inhibition

Table 1: Comparative Efficacy of this compound and its Negative Control, Q-VE-OPh. Data summarized from studies in Jurkat T leukemia cells.[2][5]

Experimental Protocols

To aid researchers in designing their experiments, detailed protocols for a caspase-3 activity assay and a Western blot for cleaved caspase-3 are provided below.

Caspase-3 Colorimetric Assay Protocol

This assay measures the activity of caspase-3, a key executioner caspase, by detecting the cleavage of a colorimetric substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (Active Inhibitor)

  • Q-VE-OPh (Negative Control)

  • DMSO (Vehicle Control)

  • Cell Lysis Buffer

  • 2x Reaction Buffer with 10 mM DTT

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate cells with the desired concentrations of this compound, Q-VE-OPh, or DMSO (vehicle) for 1 hour.

    • Induce apoptosis using your chosen agent. Include an untreated control group.

  • Cell Lysis:

    • Following the apoptosis induction period, pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Caspase-3 Assay:

    • Add 50 µL of the cell lysate to a new 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the 4 mM caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.

Western Blot Protocol for Cleaved Caspase-3

This protocol allows for the visualization of the active, cleaved form of caspase-3.

Materials:

  • Cells and treatment reagents as described above.

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against cleaved caspase-3.

  • Primary antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, lyse the cells in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in apoptosis and the experimental workflow for evaluating caspase inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibitor Inhibitor Action Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis QVD_OPh This compound QVD_OPh->Caspase-8 QVD_OPh->Caspase-9 QVD_OPh->Caspase-3 QVE_OPh Q-VE-OPh (Negative Control)

Caption: Apoptosis Signaling Pathways and Point of Inhibition. The extrinsic and intrinsic pathways converge on the activation of executioner caspases like caspase-3. This compound inhibits both initiator and executioner caspases, blocking apoptosis.

G cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treatment Groups: 1. This compound 2. Q-VE-OPh 3. Vehicle (DMSO) + Apoptosis Inducer Start->Treatment Incubation Incubation Treatment->Incubation Harvest Cell Harvest & Lysis Incubation->Harvest Caspase_Assay Caspase Activity Assay Harvest->Caspase_Assay Western_Blot Western Blot (Cleaved Caspases) Harvest->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., DNA Laddering) Harvest->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental Workflow for Comparing this compound and its Negative Control. This workflow outlines the key steps from cell treatment to data analysis for validating the specificity of the caspase inhibitor.

References

(R)-Q-VD-OPh: A Superior Pan-Caspase Inhibitor for the Prevention of PARP Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of apoptosis is critical. A key hallmark of this programmed cell death is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases. The pan-caspase inhibitor (R)-Q-VD-OPh has emerged as a potent tool for preventing this event, offering significant advantages over other alternatives. This guide provides a comprehensive comparison of this compound with the widely used pan-caspase inhibitor, Z-VAD-FMK, supported by experimental data and detailed protocols.

Unveiling the Superiority of this compound

This compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor that demonstrates broad-spectrum activity against caspases involved in the apoptotic cascade.[1][2][3] Its efficacy in preventing PARP cleavage and other apoptotic events has been shown to be significantly greater than that of Z-VAD-FMK.[4][5]

Key Advantages of this compound:
  • Higher Potency: Studies have shown that the efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.[4]

  • Lower Toxicity: this compound is non-toxic to cells even at extremely high concentrations, a significant advantage over Z-VAD-FMK which can exhibit off-target effects and cytotoxicity at higher doses.[1][6]

  • Broad-Spectrum Inhibition: this compound effectively inhibits a wide range of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), which are directly responsible for PARP cleavage.[1][2][7]

Comparative Performance Data

The following table summarizes the inhibitory concentrations of this compound and Z-VAD-FMK against various caspases and their effective concentrations for inhibiting PARP cleavage in different experimental settings.

InhibitorTarget CaspaseIC50 Value (nM)Cell LineApoptotic InducerEffective Concentration for PARP Cleavage InhibitionReference
This compound Caspase-1, -3, -8, -925 - 400JURL-MK1, HL60Imatinib, SAHA10 µM (full prevention)[1][4]
Caspase-748[2][7]
Z-VAD-FMK Pan-caspase150 - 5,800,000HeLaCVB3 infection50-200 µM[8]
THP.1, JurkatVarious10-50 µM[9]

Signaling Pathway of Caspase-Mediated PARP Cleavage

Apoptotic stimuli, whether from extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These activated caspases then cleave a multitude of cellular substrates, including PARP. The cleavage of the 116 kDa PARP protein generates an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain, effectively inactivating the enzyme and preventing DNA repair, thus facilitating the progression of apoptosis.

Caspase_PARP_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation PARP (116 kDa) PARP (116 kDa) Caspase-3/7->PARP (116 kDa) Cleavage Cleaved PARP (89 kDa + 24 kDa) Cleaved PARP (89 kDa + 24 kDa) PARP (116 kDa)->Cleaved PARP (89 kDa + 24 kDa) R_Q_VD_OPh This compound R_Q_VD_OPh->Caspase-3/7 Inhibition

Caption: Caspase-mediated PARP cleavage pathway.

Experimental Protocols

Accurate assessment of PARP cleavage is paramount in apoptosis research. Western blotting is the most common and reliable method for this purpose.

Experimental Workflow for Detecting PARP Cleavage by Western Blot

WB_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification 1 SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE 2 Protein Transfer (to PVDF/Nitrocellulose) Protein Transfer (to PVDF/Nitrocellulose) SDS-PAGE->Protein Transfer (to PVDF/Nitrocellulose) 3 Blocking Blocking Protein Transfer (to PVDF/Nitrocellulose)->Blocking 4 Primary Antibody Incubation (anti-PARP) Primary Antibody Incubation (anti-PARP) Blocking->Primary Antibody Incubation (anti-PARP) 5 Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (anti-PARP)->Secondary Antibody Incubation (HRP-conjugated) 6 Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection 7 Data Analysis (Densitometry) Data Analysis (Densitometry) Chemiluminescent Detection->Data Analysis (Densitometry) 8

Caption: Western blot workflow for PARP cleavage.

Detailed Protocol for Western Blotting
  • Cell Lysis and Protein Quantification:

    • Treat cells with the desired apoptotic stimulus in the presence or absence of this compound or other inhibitors.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for PARP (one that recognizes both the full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • The appearance of an 89 kDa band and a decrease in the 116 kDa full-length PARP band indicates PARP cleavage.

    • Quantify band intensities using densitometry software for a comparative analysis.[10]

Alternative Methods for Assessing PARP Cleavage and Caspase Activity

While Western blotting is a gold standard, other techniques can provide complementary information:

  • Capillary Gel Electrophoresis: This automated technique offers a more streamlined and potentially higher throughput alternative to traditional Western blotting for protein separation and detection.[11]

  • Caspase Activity Assays: These assays, available in colorimetric or fluorometric formats, directly measure the enzymatic activity of caspases in cell lysates using specific peptide substrates. This can provide a quantitative measure of caspase activation upstream of PARP cleavage.[12]

Conclusion

The prevention of PARP cleavage is a critical readout in the study of apoptosis. The pan-caspase inhibitor this compound offers a superior alternative to commonly used inhibitors like Z-VAD-FMK, demonstrating higher potency and lower toxicity. By employing robust experimental protocols such as Western blotting, researchers can confidently and accurately assess the efficacy of this compound in preventing caspase-mediated PARP cleavage, thereby advancing our understanding of apoptosis and the development of novel therapeutics.

References

Evaluating the Specificity of (R)-Q-VD-OPh in a New Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of the pan-caspase inhibitor (R)-Q-VD-OPh in a novel cell model. For comparative purposes, its performance is benchmarked against the widely used pan-caspase inhibitor, Z-VAD-FMK. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid researchers in making informed decisions for their apoptosis-related studies.

Introduction to Caspase Inhibition

Caspases, a family of cysteine proteases, are central executioners of apoptosis or programmed cell death. Their inhibition is a critical tool for studying apoptotic signaling pathways and has therapeutic potential in diseases characterized by excessive cell death. Pan-caspase inhibitors, such as this compound and Z-VAD-FMK, are designed to broadly block the activity of multiple caspases.

This compound (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, irreversible pan-caspase inhibitor with an IC50 ranging from 25 to 400 nM for various caspases.[1][2][3] It is reported to be more effective and less toxic than older generations of caspase inhibitors.[4][5][6] Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone) is another cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases.[7][8] However, some studies suggest it may have off-target effects and can induce necroptosis under certain conditions.[9]

This guide details a systematic approach to compare the specificity and efficacy of this compound and Z-VAD-FMK in a user-defined cell model.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of the inhibitory profiles of this compound and Z-VAD-FMK.

Table 1: Caspase-3/7 Activity Inhibition

InhibitorConcentration (µM)Caspase-3/7 Activity (% of Induced Control)
Vehicle Control-100%
This compound0.155%
115%
10<5%
Z-VAD-FMK170%
1025%
50<10%

Table 2: Apoptosis Inhibition (Annexin V/PI Staining)

InhibitorConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-45%20%
This compound115%8%
10<5%<5%
Z-VAD-FMK1025%15%
50<10%<8%

Table 3: Cell Viability (MTT Assay)

InhibitorConcentration (µM)Cell Viability (% of Untreated Control)
Vehicle Control (Apoptosis Inducer)-40%
This compound175%
1090%
Z-VAD-FMK1065%
5085%

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the mechanism of caspase inhibition and the experimental workflow for evaluating inhibitor specificity.

Caspase_Inhibition_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, TRAIL) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Apoptosis Apoptosis Cleaved_Substrates->Apoptosis Inhibitor This compound or Z-VAD-FMK Inhibitor->Caspase8 inhibits Inhibitor->Caspase3 inhibits Experimental_Workflow start Start: New Cell Model culture Cell Culture and Seeding start->culture induce Induce Apoptosis (e.g., Staurosporine) culture->induce treat Treat with Inhibitors (this compound vs. Z-VAD-FMK) induce->treat assay Perform Assays treat->assay caspase_assay Caspase Activity Assay assay->caspase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) assay->apoptosis_assay viability_assay Cell Viability Assay (MTT/XTT) assay->viability_assay data Data Analysis and Comparison caspase_assay->data apoptosis_assay->data viability_assay->data end Conclusion data->end

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (R)-Q-VD-OPh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Q-VD-OPh. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

This compound, a pan-caspase inhibitor, is a valuable tool in apoptosis research. While the Safety Data Sheet (SDS) for the related compound Q-VD-OPh indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[1] This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves)
Body Protection Laboratory coat

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure all necessary personal protective equipment (PPE) is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Have a designated waste container for this compound and any contaminated materials.

  • Handling the Compound :

    • Before use, carefully inspect the container for any damage.

    • When weighing or transferring the solid compound, avoid generating dust.

    • If preparing a solution, slowly add the solvent to the compound to prevent splashing. This compound is often reconstituted in dimethyl sulfoxide (DMSO).[2]

  • During the Experiment :

    • Keep the container with this compound closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.

    • Do not eat, drink, or smoke in the laboratory area.

  • After Use :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Segregation of Waste :

    • Collect all waste materials contaminated with this compound, including unused compound, empty containers, and disposable PPE (e.g., gloves, pipette tips), in a designated, clearly labeled waste container.

  • Waste Container :

    • Use a chemically resistant, sealable container for waste collection.

    • Label the container as "Non-hazardous chemical waste" and specify "this compound waste."

  • Disposal Procedure :

    • Dispose of the collected waste in accordance with local, state, and federal regulations for non-hazardous chemical waste.

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.[1]

  • Decontamination of Reusable Equipment :

    • Thoroughly decontaminate any reusable glassware or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation (Wear PPE, work in hood) handle 2. Handling (Avoid dust/splashing) prep->handle experiment 3. During Experiment (Keep container closed, avoid contact) handle->experiment after_use 4. After Use (Clean area, wash hands) experiment->after_use segregate 1. Segregate Waste (Designated container) after_use->segregate container 2. Label Waste Container ('Non-hazardous chemical waste') segregate->container dispose 3. Dispose Waste (Follow regulations) container->dispose decontaminate 4. Decontaminate Equipment dispose->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Q-VD-OPh
Reactant of Route 2
Reactant of Route 2
(R)-Q-VD-OPh

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.